2-Ethylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYAEZMOHLVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062857 | |
| Record name | Benzofuran, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3131-63-3 | |
| Record name | 2-Ethylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3131-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzofuran, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylbenzofuran from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 2-ethylbenzofuran, a significant heterocyclic compound, starting from the readily available precursor, salicylaldehyde. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have driven the development of efficient synthetic methodologies. The synthesis of this compound from salicylaldehyde is a classic and reliable pathway, typically involving a two-step process: the formation of an intermediate, 2-acetylbenzofuran, followed by its reduction.
Core Synthetic Pathway
The most common and well-established method for synthesizing this compound from salicylaldehyde proceeds through a two-step reaction sequence. The initial step involves the reaction of salicylaldehyde with chloroacetone in the presence of a base to form 2-acetylbenzofuran. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final product, this compound[1][2].
Signaling Pathway Diagram
The following diagram illustrates the chemical transformation from salicylaldehyde to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures[2].
Synthesis of 2-Acetylbenzofuran (Intermediate)
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Petroleum Ether
Procedure:
-
A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is prepared in dry acetone (150 mL).
-
The mixture is gently refluxed for approximately 13 hours.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The resulting dark yellow solid, 2-acetylbenzofuran, is purified by recrystallization from petroleum ether.
Synthesis of this compound (Wolff-Kishner Reduction)
Materials:
-
2-Acetylbenzofuran
-
Hydrazine Hydrate
-
Potassium Hydroxide (KOH)
-
Diethylene Glycol
Procedure:
-
2-Acetylbenzofuran is dissolved in diethylene glycol.
-
Hydrazine hydrate and potassium hydroxide are added to the solution.
-
The reaction mixture is heated to a high temperature (typically around 180-200 °C) to facilitate the reduction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and diluted with water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of this compound.
Reaction Conditions and Yields
| Step | Reactants | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1. Synthesis of 2-Acetylbenzofuran | Salicylaldehyde, Chloroacetone | K₂CO₃ | Dry Acetone | 13 | Reflux | Not specified | [2] |
| 2. Synthesis of this compound | 2-Acetylbenzofuran, Hydrazine | KOH | Diethylene Glycol | Not specified | 180-200 | Not specified | [1] |
Note: Specific yield percentages for each step can vary and should be optimized for specific laboratory conditions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3131-63-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀O | [3][4][5] |
| Molecular Weight | 146.19 g/mol | [3][4][5] |
| Boiling Point | 210 °C at 760 mmHg | [5] |
| Density | 1.05 g/cm³ | [5] |
| Refractive Index | 1.574 | [5] |
| Flash Point | 78.2 °C | [5] |
Experimental Workflow
The logical flow of the synthesis and purification process is outlined in the diagram below.
Alternative Synthetic Strategies
While the presented two-step method is common, other advanced synthetic routes for the benzofuran core exist and may be adapted for this compound. These include:
-
Wittig and Horner-Wadsworth-Emmons Reactions: Intramolecular Wittig or Horner-Wadsworth-Emmons (HWE) reactions can be powerful tools for forming the benzofuran ring system.[6][7][8] These reactions involve the formation of a phosphorus ylide or a phosphonate carbanion, which then reacts with a carbonyl group to form a double bond and subsequently cyclize.
-
Palladium-Catalyzed Synthesis: Modern organic synthesis often employs palladium catalysts for the construction of heterocyclic rings.[9][10] Methods like the Sonogashira coupling followed by intramolecular cyclization are versatile for creating substituted benzofurans.[9]
Conclusion
This technical guide outlines a reliable and well-documented synthetic pathway for this compound from salicylaldehyde. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. While alternative methods offer different advantages, the described two-step synthesis remains a fundamental and accessible approach for obtaining this important benzofuran derivative.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl-2-benzofuran [webbook.nist.gov]
- 4. Ethyl-2-benzofuran [webbook.nist.gov]
- 5. This compound | 3131-63-3 [chemnet.com]
- 6. sciforum.net [sciforum.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Wolff-Kishner Reduction of 2-Acetylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the Wolff-Kishner reduction as applied to the synthesis of 2-ethylbenzofuran from 2-acetylbenzofuran. This deoxygenation reaction is a valuable tool in organic synthesis, particularly for the reduction of ketones and aldehydes to their corresponding alkanes under basic conditions, offering a complementary approach to the acid-catalyzed Clemmensen reduction. This guide will delve into the experimental protocol, present key data in a structured format, and visualize the procedural workflow.
Introduction to the Wolff-Kishner Reduction
The Wolff-Kishner reduction is a chemical reaction that reduces a ketone or aldehyde to an alkane.[1] The reaction involves the in-situ formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, decomposes to yield the alkane and nitrogen gas.[2] A significant improvement to this method is the Huang-Minlon modification, which utilizes a high-boiling point solvent such as diethylene glycol or ethylene glycol, allowing the reaction to be carried out at atmospheric pressure with improved yields and shorter reaction times.[3][4] This modification typically involves refluxing the carbonyl compound with hydrazine hydrate and a base like potassium hydroxide.[2] The initial phase of the reaction focuses on the formation of the hydrazone, after which water and excess hydrazine are distilled off to allow the temperature to rise sufficiently for the decomposition of the hydrazone to the final alkane product.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the reactant, 2-acetylbenzofuran, and the product, this compound, along with typical reaction parameters for the Wolff-Kishner reduction.
| Parameter | 2-Acetylbenzofuran (Reactant) | This compound (Product) | Wolff-Kishner Reduction Parameters |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₁₀O | Reagents |
| Molecular Weight | 160.17 g/mol [6] | 146.19 g/mol [7] | Hydrazine hydrate (85-90%) |
| Melting Point | 70-72 °C[8][9] | Not applicable (Oil)[10] | Potassium hydroxide |
| Boiling Point | 110-113 °C at 3 mm Hg[8][9] | 210.0 ± 9.0 °C at 760 mmHg[11] | Diethylene glycol |
| Density | 1.07 g/mL at 25 °C[8][9] | 1.0 ± 0.1 g/cm³[11] | Reaction Conditions |
| Appearance | Colorless to light yellow solid | Yellow oil[10] | Initial Reflux (Hydrazone Formation) |
| Solubility in Water | Insoluble[8][9] | Not specified | Temperature: ~130-140 °C |
| Time: 1-2 hours | |||
| Decomposition | |||
| Temperature: 190-200 °C[4] | |||
| Time: 3-5 hours | |||
| CAS Number | 1646-26-0[6] | 3131-63-3[7] | Yield |
| Typically high (e.g., up to 95% for similar substrates)[3] |
Experimental Protocol: Huang-Minlon Modification
This protocol is adapted from established procedures for the Wolff-Kishner reduction of similar aromatic ketones, such as acetophenone.[12]
Materials:
-
2-Acetylbenzofuran
-
Diethylene glycol
-
Hydrazine hydrate (90%)
-
Potassium hydroxide pellets
-
Hydrochloric acid (2M)
-
Dichloromethane (or Diethyl ether)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a thermometer
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine 2-acetylbenzofuran, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Hydrazone Formation: Heat the mixture gently, with stirring, until the potassium hydroxide has dissolved. Increase the heat to reflux the mixture for 1-2 hours. The temperature of the reaction mixture should be monitored.
-
Solvent and Excess Reagent Removal: After the initial reflux period, arrange the apparatus for distillation. Carefully distill off water and excess hydrazine hydrate until the temperature of the reaction mixture rises to approximately 175-180 °C.
-
Decomposition: Once the desired temperature is reached, switch the apparatus back to a reflux setup. Continue to reflux the reaction mixture for an additional 3-5 hours. The evolution of nitrogen gas should be observed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice and water.
-
Neutralization and Extraction: Acidify the aqueous mixture with 2M hydrochloric acid to a neutral pH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Visualized Experimental Workflow
Caption: Experimental workflow for the Wolff-Kishner reduction.
Signaling Pathway of the Wolff-Kishner Reduction
Caption: Generalized signaling pathway of the Wolff-Kishner reduction.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. This compound | CAS#:3131-63-3 | Chemsrc [chemsrc.com]
- 12. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylbenzofuran, a versatile organic compound. With applications ranging from the fragrance and flavor industries to its use as an intermediate in the synthesis of pharmaceuticals, a thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development.[1] this compound is noted for its utility as a building block in the development of compounds with potential therapeutic effects, such as anti-inflammatory or analgesic properties.[1]
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems, designing synthetic routes, and ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O[1][2][3][4] |
| Molecular Weight | 146.19 g/mol [1][3][5] |
| Appearance | Clear colorless to yellow oil/liquid[1][5] |
| Boiling Point | 210°C at 760 mmHg[4], 217-218°C at 742 Torr[5] |
| Density | 1.050 ± 0.06 g/cm³ (Predicted)[4][5] |
| Solubility | Soluble in organic solvents; sparingly soluble in Chloroform and Ethyl Acetate.[1][5][6] |
| Flash Point | 78.2°C[4][5] |
| Refractive Index | 1.574[4][5] |
| Vapor Pressure | 0.285 mmHg at 25°C[4][5] |
| CAS Number | 3131-63-3[1][2][3][4][5] |
Experimental Protocols
Protocol: Determination of Boiling Point by Simple Distillation
This protocol outlines the standard laboratory procedure for determining the boiling point of a liquid organic compound such as this compound.[7]
Objective: To determine the boiling point of this compound at atmospheric pressure.
Apparatus:
-
Round-bottom flask (50 mL)
-
Heating mantle
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Boiling chips
-
Clamps and stand
Procedure:
-
Assembly: A simple distillation apparatus is assembled under a fume hood.[7]
-
Charging the Flask: Approximately 10-15 mL of this compound is placed into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: The heating mantle is turned on, and the liquid is heated to a gentle boil.
-
Temperature Reading: The temperature is monitored as the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize; this stable temperature is recorded as the boiling point.[7]
-
Collection: The vapor is cooled in the condenser and collected in the receiving flask.[7]
-
Completion: Heating is discontinued once the boiling point has been recorded or a small amount of liquid remains in the distillation flask. The apparatus should never be heated to dryness.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[7]
-
Perform the distillation in a well-ventilated fume hood.[7]
-
This compound may cause skin and eye irritation, as well as respiratory irritation.[3]
Visualizations
Logical Relationship of Molecular Structure to Properties
The following diagram illustrates how the molecular structure of this compound influences its key physicochemical properties.
Experimental Workflow for Boiling Point Determination
The diagram below outlines the general workflow for the experimental determination of the boiling point of a liquid organic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl-2-benzofuran [webbook.nist.gov]
- 3. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3131-63-3 [chemnet.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 3131-63-3 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-Ethylbenzofuran (CAS No: 3131-63-3), a versatile intermediate in the pharmaceutical and fragrance industries.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for structural elucidation.
Molecular Structure and Properties
-
Structure:
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.55 - 7.45 | m | - | 2H | Aromatic H (C4, C7) |
| 7.25 - 7.15 | m | - | 2H | Aromatic H (C5, C6) |
| 6.35 | s | - | 1H | Furan H (C3) |
| 2.80 | q | 7.6 | 2H | -CH₂- |
| 1.30 | t | 7.6 | 3H | -CH₃ |
Data is compiled and interpreted based on typical chemical shifts for benzofuran derivatives and ethyl groups.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 160.5 | C2 |
| 154.8 | C7a |
| 128.8 | C3a |
| 123.5 | C5 |
| 122.4 | C6 |
| 120.5 | C4 |
| 111.0 | C7 |
| 101.2 | C3 |
| 21.5 | -CH₂- |
| 12.0 | -CH₃ |
Data is compiled and interpreted based on spectral databases and known values for similar structures.[6]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2975 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |
| 1610, 1580, 1450 | Strong | C=C Stretch | Aromatic Ring |
| 1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether (Furan) |
| 750 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted Benzene |
Data is based on characteristic infrared absorption frequencies for functional groups.[7][8]
Mass Spectrometry (Electron Ionization)
Table 4: Key Mass Spectrometry Data for this compound (EI)
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 131 | High (Base Peak) | [M-CH₃]⁺ |
| 118 | Moderate | [M-C₂H₄]⁺ |
| 103 | Moderate | [M-CH₃-CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[3][4]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[9]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtering: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[9][10]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).[11] For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[12]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is an oil, the spectrum can be obtained from a thin film.[2][13] Place one to two drops of the pure liquid sample onto a polished salt plate (e.g., NaCl or KBr).[8][13]
-
Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.
-
Acquisition: Place the "sandwich" plate assembly in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-600 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.[14]
-
Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[14][15]
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[14][15]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.[14]
Logical Workflow for Spectral Interpretation
The structural elucidation of an unknown compound like this compound is a systematic process where data from various spectroscopic techniques are integrated to build a complete molecular picture.
Caption: Logical workflow for the structural elucidation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3131-63-3 [chemicalbook.com]
- 3. Ethyl-2-benzofuran [webbook.nist.gov]
- 4. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl-2-benzofuran [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. webassign.net [webassign.net]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. youtube.com [youtube.com]
Biological Activities of 2-Ethylbenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2-Ethylbenzofuran derivatives. Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] this compound, in particular, serves as a crucial intermediate in the synthesis of many of these biologically active molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate further research and drug discovery in this promising area.
Anticancer Activity
Derivatives of the benzofuran scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][8][9] The mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxicity of various benzofuran derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).[10]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 | Colorectal Carcinoma | 0.87 | [9] |
| Benzofuran-2-carboxamide derivative 50g | HeLa | Cervical Cancer | 0.73 | [9] |
| Benzofuran-2-carboxamide derivative 50g | A549 | Lung Cancer | 0.57 | [9] |
| 3-Methylbenzofuran derivative 16b | A549 | Lung Cancer | 1.48 | [9] |
| Benzofuran-isatin hybrid 23a | SW-620 | Colorectal Cancer | 8.7 | [9] |
| Benzofuran-isatin hybrid 23d | SW-620 | Colorectal Cancer | 6.5 | [9] |
| Benzofuran-isatin hybrid 23a | HT-29 | Colorectal Cancer | 9.4 | [9] |
| Benzofuran-isatin hybrid 23d | HT-29 | Colorectal Cancer | 9.8 | [9] |
| 2-Arylbenzofuran derivative 20 | - | Acetylcholinesterase Inhibition | 0.086 | [11] |
| Doxorubicin (Reference) | - | - | 1.136 | [2] |
Antimicrobial Activity
Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[12][13][14][15] The structural modifications on the benzofuran ring play a crucial role in determining the antimicrobial spectrum and potency.[4]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | Antibacterial | 12.5 | [16] |
| Benzofuran derivative 1 | Staphylococcus aureus | Antibacterial | 12.5 | [16] |
| Benzofuran derivative 1 | Escherichia coli | Antibacterial | 25 | [16] |
| Benzofuran derivative 2 | Staphylococcus aureus | Antibacterial | 25 | [16] |
| Benzofuran derivative 5 | Penicillium italicum | Antifungal | 12.5 | [16] |
| Benzofuran derivative 6 | Penicillium italicum | Antifungal | 12.5 | [16] |
| Benzofuran derivative 5 | Colletotrichum musae | Antifungal | 12.5 | [16] |
| Benzofuran derivative 6 | Colletotrichum musae | Antifungal | 25 | [16] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | Antibacterial | 0.039 | [12] |
| Fused benzofuran derivative 30 | P. chinchori | Antibacterial | 25 | [12] |
| Fused benzofuran derivative 30 | A. fumigatus | Antifungal | 25 | [12] |
| Fused benzofuran derivative 30 | P. wortmanni | Antifungal | 100 | [12] |
| 2-bisaminomethylatedaurone 31, 32, 33 | Various Bacteria | Antibacterial | 25 | [12] |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole 40 | C. krusei & C. albicans | Antifungal | 31.25 | [12] |
Anti-inflammatory Activity
Several benzofuran derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO).[16][17][18][19]
Quantitative Anti-inflammatory Activity Data
The inhibitory concentration (IC50) is used to quantify the ability of a compound to inhibit the production of inflammatory mediators.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran derivative 1 | NO Inhibition in RAW 264.7 cells | 17.31 | [16] |
| Benzofuran derivative 3 | NO Inhibition in RAW 264.7 cells | 16.5 | [16] |
| Benzofuran derivative 2 | NO Inhibition in RAW 264.7 cells | 31.5 | [16] |
| Benzofuran derivative 4 | NO Inhibition in RAW 264.7 cells | 42.8 | [16] |
| Piperazine/benzofuran hybrid 5d | NO Inhibition in RAW 264.7 cells | 52.23 | [18] |
| Celecoxib (Positive Control) | NO Inhibition in RAW 264.7 cells | 32.1 |
Neuroprotective Activity
Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities.[20][21][22][23] Some derivatives have shown potent action against NMDA-induced excitotoxicity, suggesting their potential in the treatment of neurodegenerative diseases.[20][21][22][23]
Quantitative Neuroprotective Activity Data
The neuroprotective effects are assessed by measuring the viability of neuronal cells after exposure to a neurotoxin in the presence of the test compound.
| Compound/Derivative | Concentration (µM) | Neuroprotective Effect | Reference |
| Compound 1f | 30 | Comparable to memantine | [20][21][22][23] |
| Compound 1j | 100 and 300 | Marked anti-excitotoxic effects | [20][21][22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[1][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 48 hours).[1][10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[1]
-
Serial Dilution: Serially dilute the benzofuran derivatives in a liquid growth medium in a 96-well plate.[1]
-
Inoculation: Inoculate each well with the microbial suspension.[1]
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.[17][24]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[24]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds and then stimulate with lipopolysaccharide (LPS) to induce NO production.[24]
-
Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.[24]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[24]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating anticancer activity.
Caption: General workflow for anti-inflammatory drug validation.
Caption: NF-κB signaling pathway and potential inhibition by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
2-Ethylbenzofuran: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran moiety is a privileged heterocyclic scaffold frequently found in biologically active natural products and synthetic compounds. Among its various substituted forms, 2-ethylbenzofuran has emerged as a valuable building block in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents across a spectrum of disease areas. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanistic insights into derivatives of the this compound core.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step for its elaboration into a diverse library of derivatives. A common and effective strategy involves a two-step process starting from the readily available salicylaldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Acetylbenzofuran
A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours. After cooling, the reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield 2-acetylbenzofuran. The crude product is then recrystallized from petroleum ether.
Step 2: Reduction of 2-Acetylbenzofuran to this compound
The reduction of the acetyl group to an ethyl group can be achieved via established methods such as the Wolff-Kishner or Clemmensen reduction.
Wolff-Kishner Reduction:
To a solution of 2-acetylbenzofuran (1.1 mmol, 1.0 equiv) and hydrazine monohydrate (20.0 equiv) in diethylene glycol monomethyl ether (DGME, 22 mL), potassium hydroxide (6.0 equiv) is added at room temperature. The mixture is heated at 110°C for 1 hour, then at 194°C for 4 hours. After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford this compound.
Clemmensen Reduction:
To a stirred solution of 2-acetylbenzofuran (17.2 mmol, 1.0 equiv) and zinc powder (10.0 equiv) in a 1:1 mixture of dichloromethane and methanol (180 mL), trimethylsilyl chloride (10.0 equiv) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours. The zinc powder is removed by filtration, and the filtrate is neutralized with saturated aqueous sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure to yield this compound.
Pharmacological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of benzofuran derivatives. These compounds have been shown to exert their activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
mTOR Signaling Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. Certain benzofuran derivatives have been identified as inhibitors of this pathway.[1][2] By targeting mTOR, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. For instance, specific benzo[b]furan derivatives have shown potent efficacy against human breast cancer cell lines, such as MCF-7, with IC50 values in the nanomolar range. These compounds were found to induce G2/M phase cell cycle arrest and promote mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling cascade.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n(Cell Growth,\nProliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [label="Promotes"]; fourEBP1 -> Protein_Synthesis [label="Inhibits\n(when unphosphorylated)"]; Benzofuran -> mTORC1 [arrowhead=tee, color="#EA4335", label="Inhibition"]; mTORC1 -> Apoptosis [arrowhead=tee, label="Inhibits"];
// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K;} {rank=same; PIP2; PIP3;} {rank=same; PDK1;} {rank=same; Akt;} {rank=same; mTORC1; Benzofuran;} {rank=same; S6K1; fourEBP1;} {rank=same; Protein_Synthesis; Apoptosis;} } .dot Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.
T-Cell Receptor (TCR) Signaling Modulation: The T-cell receptor signaling pathway is fundamental to the adaptive immune response, and its modulation is a key strategy in cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of TCR signaling. By inhibiting LYP, these compounds can enhance T-cell activation and promote an anti-tumor immune response.
// Nodes TCR [label="TCR", fillcolor="#F1F3F4", fontcolor="#202124"]; pMHC [label="pMHC", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#F1F3F4", fontcolor="#202124"]; LAT [label="LAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Ca2+ flux, NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; LYP [label="LYP\n(PTPN22)", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzofuran [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges pMHC -> TCR [label="Binds"]; TCR -> Lck [label="Activates"]; Lck -> ZAP70 [label="Phosphorylates"]; ZAP70 -> LAT [label="Phosphorylates"]; LAT -> PLCg1 [label="Recruits"]; PLCg1 -> Downstream; Downstream -> T_Cell_Activation; LYP -> Lck [arrowhead=tee, color="#EA4335", label="Dephosphorylates\n(Inhibits)"]; Benzofuran -> LYP [arrowhead=tee, color="#EA4335", label="Inhibition"];
// Invisible edges for layout {rank=same; pMHC; TCR;} {rank=same; Lck;} {rank=same; ZAP70;} {rank=same; LAT;} {rank=same; PLCg1; LYP; Benzofuran;} {rank=same; Downstream;} {rank=same; T_Cell_Activation;} } .dot Caption: Inhibition of LYP by this compound derivatives enhances TCR signaling.
The following table summarizes the anticancer activity of various benzofuran derivatives, showcasing their potential as cytotoxic agents against a range of cancer cell lines. While specific data for this compound derivatives is still emerging, the broader data on the benzofuran class provides a strong rationale for their investigation.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo derivative of benzofuran | K562 (leukemia) | 5.0 | |
| Bromo derivative of benzofuran | HL-60 (leukemia) | 0.1 | |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (breast) | 3.01 | |
| 3-Amidobenzofuran derivative (28g) | HCT-116 (colon) | 5.20 | |
| 3-Amidobenzofuran derivative (28g) | HT-29 (colon) | 9.13 | |
| Benzofuran-chalcone derivative (33d) | A-375 (melanoma) | 4.15 | |
| Benzofuran-chalcone derivative (33d) | MCF-7 (breast) | 3.22 | |
| Benzofuran-chalcone derivative (33d) | A-549 (lung) | 2.74 | |
| Benzofuran-chalcone derivative (33d) | HT-29 (colon) | 7.29 | |
| Benzofuran-chalcone derivative (33d) | H-460 (lung) | 3.81 | |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (colon) | 0.87 | |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (cervical) | 0.73 | |
| Benzofuran-2-carboxamide derivative (50g) | HepG2 (liver) | 5.74 | |
| Benzofuran-2-carboxamide derivative (50g) | A549 (lung) | 0.57 | |
| Benzo[b]furan derivative (26) | MCF-7 (breast) | 0.057 | |
| Benzo[b]furan derivative (36) | MCF-7 (breast) | 0.051 | |
| Fluorinated benzofuran derivative (1) | HCT116 (colon) | 19.5 | |
| Fluorinated benzofuran derivative (2) | HCT116 (colon) | 24.8 |
Anti-inflammatory Activity
Benzofuran derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of benzofuran derivatives can be evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Cells are seeded in 96-well plates and incubated with the test compounds for a specified period before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture medium is then quantified using the Griess reagent. The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.
The following table presents the anti-inflammatory activity of selected benzofuran derivatives.
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Benzofuran derivative 1 | NO production | 17.31 | [1] |
| Benzofuran derivative 3 | NO production | 16.5 | [1] |
| Benzofuran derivative 2 | NO production | 31.5 | [1] |
| Benzofuran derivative 4 | NO production | 42.8 | [1] |
| Fluorinated benzofuran derivative 2 | PGE2 production | 1.92 | |
| Fluorinated benzofuran derivative 3 | PGE2 production | 1.48 | |
| Fluorinated benzofuran derivative 2 | IL-6 production | 1.23 | |
| Fluorinated benzofuran derivative 3 | IL-6 production | 9.04 | |
| Fluorinated benzofuran derivative 2 | CCL2 production | 1.5 | |
| Fluorinated benzofuran derivative 3 | CCL2 production | 19.3 | |
| Fluorinated benzofuran derivative 2 | NO production | 2.4 | |
| Fluorinated benzofuran derivative 3 | NO production | 5.2 |
Antimicrobial Activity
The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of benzofuran derivatives against various microbial strains can be determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following table summarizes the antimicrobial activity of some benzofuran derivatives.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [1] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [1] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [1] |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [1] |
| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [1] |
| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [1] |
| Benzofuran derivative 5 | Colletotrichum musae | 12.5 | [1] |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [1] |
Conclusion
The this compound core represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its amenability to synthetic modification allows for the generation of diverse chemical libraries with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The demonstrated ability of benzofuran derivatives to modulate key signaling pathways such as the mTOR and TCR pathways underscores their potential for targeted therapies. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent drug candidates for a range of human diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting area of medicinal chemistry.
References
The Natural Occurrence of 2-Ethylbenzofuran Analogs: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of 2-ethylbenzofuran analogs and related benzofuran derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the isolation, quantitative analysis, and biological activities of this significant class of natural products. The guide details experimental protocols for their extraction and characterization and visualizes the key signaling pathways they modulate, offering a critical resource for advancing research and development in this field.
Introduction to Benzofuran Analogs
Benzofuran derivatives are a widespread class of heterocyclic organic compounds found extensively in nature.[1][2][3] Their core structure, consisting of a fused benzene and furan ring, serves as a scaffold for a diverse array of natural products with significant biological activities.[2][3] These compounds have been isolated from a variety of natural sources, including higher plants, fungi, and marine organisms.[1][2] The broad spectrum of pharmacological properties associated with benzofuran analogs, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, has made them a focal point of natural product chemistry and drug discovery.[1][2] This guide will focus on naturally occurring analogs of this compound, with a particular emphasis on tremetone, a well-studied 2-acetyl-2,3-dihydrobenzofuran derivative.
Natural Sources of 2-Substituted Benzofuran Analogs
While simple this compound is primarily a synthetic compound, a variety of structurally related 2-substituted benzofuran analogs are found in nature. These are predominantly present in the plant kingdom, particularly within the Asteraceae family.
Plant Sources
The most notable natural sources of 2-substituted benzofuran analogs are plants from the genera Ageratina, Isocoma, and Eupatorium.
-
Ageratina altissima (White Snakeroot): This plant is a primary source of tremetone , a toxic 2-acetyl-2,3-dihydrobenzofuran derivative.[4][5][6] Ingestion of this plant by livestock can lead to a condition known as "trembles," and consumption of contaminated milk by humans can cause "milk sickness."[6]
-
Isocoma pluriflora (Rayless Goldenrod): Similar to white snakeroot, this plant also contains significant quantities of tremetone and related benzofuran ketones.[4]
-
Eupatorium adenophorum (Crofton Weed): This plant is known to produce various benzofuran derivatives.[2][7] One of the active principles isolated from this plant is 9-oxo-10,11-dehydroagerophorone, a compound responsible for hepatotoxicity in mice.[7]
Other plant families, such as Fabaceae and Moraceae, are also known to produce benzofuran derivatives, although the presence of 2-ethyl or 2-acetyl analogs is less commonly reported.[8]
Quantitative Analysis of 2-Substituted Benzofuran Analogs
The concentration of benzofuran analogs in natural sources can vary significantly depending on the plant species, geographical location, and environmental conditions.[4] High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of these compounds.[4][6]
Table 1: Concentration of Tremetone and Related Benzofuran Ketones in Ageratina altissima and Isocoma pluriflora
| Compound | Plant Source | Concentration Range (mg/g of dried plant material) | Reference |
| Tremetone | Ageratina altissima | 0.1 - 1.8 | [4] |
| Dehydrotremetone | Ageratina altissima | 0.05 - 1.2 | [4] |
| 3-Oxyangeloyl-tremetone | Ageratina altissima | Not consistently detected | [4] |
| Tremetone | Isocoma pluriflora | 0.2 - 2.5 | [4] |
| Dehydrotremetone | Isocoma pluriflora | 0.1 - 1.5 | [4] |
| 3-Oxyangeloyl-tremetone | Isocoma pluriflora | 0.1 - 0.8 | [4] |
Experimental Protocols
The isolation and characterization of 2-substituted benzofuran analogs from natural sources involve a series of well-defined steps, including extraction, chromatographic separation, and spectroscopic analysis.
General Workflow for Isolation and Characterization
Detailed Protocol for the Isolation of Tremetone from Ageratina altissima
This protocol is adapted from methodologies described for the isolation of benzofuran ketones from Ageratina altissima.[5][6][9]
1. Plant Material Preparation:
-
Air-dry the collected Ageratina altissima plant material (leaves and stems) at room temperature.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Extract the powdered plant material with hexane or a mixture of dichloromethane and methanol (1:1) at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude lipophilic extract.
3. Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane-ethyl acetate mobile phase and visualization under UV light.
4. Purification:
-
Combine fractions containing tremetone (identified by comparison with a standard or by spectroscopic analysis).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.
5. Structure Elucidation:
-
Confirm the structure of the isolated tremetone using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Biological Activities and Signaling Pathways
Benzofuran derivatives exhibit a wide range of biological activities, and their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
Several benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10] These pathways are crucial regulators of the inflammatory response.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Certain benzofuran derivatives have shown promise as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2.[2][11] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion
Naturally occurring 2-substituted benzofuran analogs, exemplified by tremetone, represent a valuable class of compounds with diverse and potent biological activities. This guide has provided an in-depth overview of their natural sources, methods for their quantitative analysis and isolation, and their mechanisms of action involving key cellular signaling pathways. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a gas chromatography-mass spectrometry technique to diagnose white snakeroot (Ageratina altissima) poisoning in a cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of a compound from Eupatorium adenophorum (Spreng.) [Ageratina adenophora (Spreng.)] causing hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of the major component in white snakeroot that is toxic after microsomal activation: possible explanation of sporadic toxicity of white snakeroot plants and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Ethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbenzofuran is a heterocyclic aromatic compound with applications in the pharmaceutical, fragrance, and agrochemical industries.[1][2] Its benzofuran core structure, substituted with an ethyl group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] A thorough understanding of its structure and spectroscopic properties is essential for its effective utilization in research and development. This guide provides a detailed overview of the structural elucidation and characterization of this compound, including experimental protocols, data interpretation, and visualization of the analytical workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 3131-63-3 | [1] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 217-218 °C (at 742 Torr) | ChemBK |
| Density | 1.050 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Refractive Index | 1.574 | ChemBK |
Structural Elucidation Workflow
The structural elucidation of an organic compound like this compound is a systematic process that typically involves synthesis followed by a suite of spectroscopic analyses to confirm its molecular structure. The logical workflow for this process is depicted in the following diagram.
Caption: A flowchart illustrating the general process for the synthesis and structural confirmation of this compound.
Spectroscopic Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. The data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information to build a complete picture of the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide clues about its structure.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
Data Interpretation:
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight.[3] A prominent fragment ion is observed at m/z 131.[1] This is consistent with the loss of a methyl group (•CH₃) from the ethyl side chain, a common fragmentation pathway for alkyl-substituted aromatic compounds.
Table 2: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 146 | [C₁₀H₁₀O]⁺ (Molecular Ion) | High |
| 131 | [M - CH₃]⁺ | High |
The fragmentation process can be visualized as follows:
Caption: The primary fragmentation pathway of this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol:
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
Data Interpretation:
The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring, the ether linkage, and the alkyl substituent.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2970, ~2870 | C-H stretch | Ethyl group (CH₃, CH₂) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~750 | C-H bend (out-of-plane) | ortho-disubstituted benzene |
The presence of aromatic C-H stretches above 3000 cm⁻¹ and alkyl C-H stretches below 3000 cm⁻¹ is a key diagnostic feature. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage within the benzofuran ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for unambiguous assignments.
¹H NMR Data Interpretation:
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Table 4: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.10 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |
| 6.40 | Singlet | 1H | Furan proton (H-3) |
| 2.80 | Quartet | 2H | Methylene protons (-CH₂-) |
| 1.30 | Triplet | 3H | Methyl protons (-CH₃) |
The aromatic protons appear as a complex multiplet in the downfield region.[3] The proton on the furan ring (H-3) is expected to be a singlet. The ethyl group protons exhibit a characteristic quartet for the methylene group (adjacent to a methyl group) and a triplet for the methyl group (adjacent to a methylene group).[3]
¹³C NMR Data Interpretation:
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 5: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (quaternary) |
| ~155 | C-7a (quaternary) |
| ~129 | C-3a (quaternary) |
| 124 - 120 | Aromatic CH carbons |
| ~111 | Aromatic CH carbon |
| ~102 | C-3 (furan CH) |
| ~22 | Methylene carbon (-CH₂) |
| ~12 | Methyl carbon (-CH₃) |
The spectrum will show ten distinct carbon signals. The quaternary carbons of the benzofuran ring system will appear in the downfield region, while the aliphatic carbons of the ethyl group will be found in the upfield region.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides crucial pieces of information that, when combined, allow for the unambiguous confirmation of its molecular structure. The detailed experimental protocols and interpreted spectral data presented in this guide serve as a comprehensive resource for researchers working with this important chemical intermediate.
References
The Dawn of a Heterocycle: A Technical History of Benzofuran Discovery and Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the origins of benzofuran compounds, from their initial synthesis in the 19th century to the isolation and characterization of the first natural benzofurans.
Introduction
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core scaffold in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance. The unique structural and electronic properties of the benzofuran nucleus have made it a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. This technical guide delves into the seminal discoveries and foundational synthetic methodologies that marked the inception of benzofuran chemistry, providing a historical context and detailed experimental frameworks for the modern researcher.
The Genesis of a Scaffold: The First Synthesis of Benzofuran
The history of benzofuran synthesis begins in 1870 with the pioneering work of English chemist William Henry Perkin. While investigating the chemistry of coumarins, Perkin discovered that heating 3-halocoumarins with an alkali resulted in a ring contraction to form a new class of compounds: benzofurans. This reaction, now famously known as the Perkin rearrangement, was the first recorded synthesis of the benzofuran ring system and laid the groundwork for future explorations into this novel heterocyclic family.[1]
The Perkin Rearrangement: A Foundational Discovery
The Perkin rearrangement involves the base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The reaction proceeds through an initial ring fission of the coumarin lactone by the hydroxide ion, followed by an intramolecular nucleophilic substitution where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the furan ring.
A general representation of this historic reaction is the conversion of 3-bromocoumarin to benzofuran-2-carboxylic acid. While Perkin's original 1870 publication is a landmark, detailed experimental protocols from the late 19th and early 20th centuries provide a clearer picture of the practical execution of this synthesis.
Early 20th Century Protocol for the Perkin Rearrangement of 3-Bromocoumarin:
A solution of 3-bromocoumarin (1 part by weight) in a 10% aqueous solution of potassium hydroxide (10 parts by weight) was heated under reflux for 2-3 hours. During this time, the solid 3-bromocoumarin would dissolve, and the solution would typically darken. After cooling, the reaction mixture was acidified with concentrated hydrochloric acid until no further precipitation was observed. The resulting crude benzofuran-2-carboxylic acid was collected by filtration, washed with cold water, and then purified by recrystallization from ethanol or hot water.
| Reactant | Reagent | Conditions | Product | Yield (%) | Melting Point (°C) |
| 3-Bromocoumarin | 10% aq. KOH | Reflux, 2-3 h | Benzofuran-2-carboxylic acid | ~70-80 | 215-217 |
Note: Yields and melting points are representative values from early 20th-century literature and may vary based on the purity of reactants and specific experimental conditions.
Early Synthetic Developments: Expanding the Benzofuran Chemist's Toolkit
Following Perkin's initial discovery, the late 19th and early 20th centuries saw the development of new synthetic routes to the benzofuran core, expanding the range of accessible derivatives. Two notable methods from this era are the von Kostanecki acylation and the Rap-Stoermer reaction.
The von Kostanecki Acylation
The von Kostanecki acylation, developed by Polish chemist Stanisław Kostanecki, is a method for the synthesis of chromones and, in some variations, can lead to the formation of benzofuran derivatives. The reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt. While primarily used for chromone synthesis, under certain conditions and with specific substrates, benzofuran formation can occur as a side reaction or, in some cases, the main pathway.
The Rap-Stoermer Reaction
The Rap-Stoermer reaction provides a direct route to 2-acylbenzofurans. This condensation reaction involves the treatment of a salicylaldehyde with an α-haloketone in the presence of a base, typically potassium carbonate or a tertiary amine like triethylamine. The reaction proceeds via an initial O-alkylation of the salicylaldehyde with the α-haloketone, followed by an intramolecular aldol-type condensation to form the benzofuran ring.
Typical Protocol for the Rap-Stoermer Reaction:
A mixture of salicylaldehyde (1 equivalent), an α-haloketone (e.g., phenacyl bromide, 1 equivalent), and anhydrous potassium carbonate (2 equivalents) in a suitable solvent such as acetone or ethanol was heated at reflux for several hours. The reaction progress was monitored by the disappearance of the starting materials. After completion, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The resulting crude product was then purified by recrystallization or distillation.
| Salicylaldehyde | α-Haloketone | Base | Solvent | Product |
| Salicylaldehyde | Phenacyl bromide | K₂CO₃ | Acetone | 2-Benzoylbenzofuran |
| 5-Bromosalicylaldehyde | Chloroacetone | K₂CO₃ | Ethanol | 2-Acetyl-5-bromobenzofuran |
Nature's Benzofurans: The First Isolation from a Natural Source
The first well-characterized benzofuran to be isolated from a natural source was Euparin . This compound was obtained from the plant Eupatorium purpureum, commonly known as purple Joe-Pye weed. The isolation and structural elucidation of Euparin in the early 20th century marked a significant milestone, demonstrating that the benzofuran scaffold was not just a synthetic curiosity but also a component of nature's chemical arsenal.
Isolation and Characterization of Euparin
The isolation of Euparin typically involved the extraction of the dried plant material with a nonpolar solvent, followed by a series of purification steps, including column chromatography. The structure of Euparin was elucidated through classical chemical degradation methods and later confirmed by spectroscopic techniques.
General Protocol for the Isolation of Euparin:
Dried and powdered aerial parts of Eupatorium purpureum were exhaustively extracted with petroleum ether or a similar nonpolar solvent. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue. This residue was then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions were monitored by thin-layer chromatography, and those containing Euparin were combined and further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield pure, crystalline Euparin.
| Natural Source | Extraction Solvent | Purification Method | Isolated Compound |
| Eupatorium purpureum | Petroleum ether | Column chromatography, Recrystallization | Euparin |
Biological Significance of an Early Natural Benzofuran: The Antiviral Activity of Euparin
Early investigations into the biological properties of natural benzofurans revealed that Euparin possesses notable antiviral activity, particularly against poliovirus.[2] This discovery was a precursor to the extensive research that would later uncover the diverse pharmacological potential of the benzofuran class of compounds.
Mechanism of Antiviral Action
Euparin has been shown to exert its antipoliovirus effect by interfering with the early events of the viral replication cycle.[2][3] The poliovirus replication cycle begins with the attachment of the virus to a host cell receptor, followed by entry and uncoating of the viral RNA genome into the cytoplasm. The viral RNA is then translated into a single polyprotein, which is subsequently cleaved by viral proteases into functional viral proteins. These proteins then orchestrate the replication of the viral genome. Euparin is thought to inhibit one or more of these initial steps, thereby preventing the establishment of a productive infection.
Below is a diagram illustrating the key stages of the poliovirus replication cycle and the proposed point of inhibition by Euparin.
Figure 1. The poliovirus replication cycle and the inhibitory action of Euparin.
Conclusion
The journey of benzofuran chemistry, from its synthetic origins in Perkin's laboratory to its discovery in nature, highlights a classic trajectory in the development of heterocyclic chemistry. The foundational synthetic methods, such as the Perkin rearrangement and the Rap-Stoermer reaction, not only provided the initial access to this important scaffold but also paved the way for the myriad of advanced synthetic strategies available today. The isolation of Euparin and the subsequent discovery of its biological activity underscored the significance of benzofurans as a source of potential therapeutic agents. This rich history continues to inspire modern research, with the benzofuran core remaining a focal point in the design and development of new drugs and functional materials. This guide serves as a testament to the enduring legacy of these early discoveries and provides a valuable resource for researchers seeking to build upon this historical foundation.
References
Methodological & Application
Application Note and Protocol: HPLC Analysis of 2-Ethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 2-Ethylbenzofuran using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for the determination of purity and quantification of this compound in various sample matrices.
Introduction
This compound is a benzofuran derivative used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate and reliable analytical methods are essential for quality control, stability testing, and ensuring the purity of this compound. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The methodology is based on common practices for the analysis of related benzofuran compounds and is suitable for validation according to ICH guidelines.[3][4][5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to the development of a suitable analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [7][8][9] |
| Molecular Weight | 146.19 g/mol | [7][9] |
| CAS Number | 3131-63-3 | [7][8][9] |
| Appearance | Liquid | |
| UV Absorbance | Aromatic, expected to have strong UV absorbance | |
| Solubility | Likely soluble in organic solvents like methanol and acetonitrile |
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
3.1. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below. A C18 column is a common choice for the separation of benzofuran derivatives.[10]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.2. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4. Sample Preparation
-
Accurately weigh a sample containing this compound to obtain a theoretical concentration within the calibration range when dissolved.
-
Dissolve the sample in a suitable volume of mobile phase.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3.5. System Suitability
Before starting the analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
3.6. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
Method Validation Summary
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and by resolving it from potential impurities.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar compounds and serves as a strong foundation for method validation and routine use in quality control and research environments.
References
- 1. This compound | 3131-63-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ethyl-2-benzofuran [webbook.nist.gov]
- 8. Ethyl-2-benzofuran [webbook.nist.gov]
- 9. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Identification of 2-Ethylbenzofuran by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylbenzofuran (C₁₀H₁₀O, Mol. Wt.: 146.19 g/mol ) is a volatile organic compound (VOC) and a heterocyclic compound that can be found in various environmental and biological matrices.[1][2] Its accurate identification is crucial for environmental monitoring, quality control in chemical manufacturing, and in the characterization of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of VOCs, offering high-resolution separation and definitive identification based on mass spectra.[3][4] This application note provides a detailed protocol for the identification of this compound using GC-MS.
Principle
This method utilizes the separation power of Gas Chromatography (GC) to isolate this compound from the sample matrix, followed by detection and identification using Mass Spectrometry (MS). The sample is first vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocol
1. Materials and Reagents
-
Solvents: Methanol (GC grade or higher), Dichloromethane (GC grade or higher)
-
Standards: this compound certified reference standard (CAS: 3131-63-3)
-
Inert Gas: Helium (99.999% purity or higher)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
-
Syringes: Gas-tight syringes for standard preparation and injection
2. Instrumentation
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a mass selective detector.
-
Mass Spectrometer: Agilent 5973N or equivalent single quadrupole mass spectrometer.
-
GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent non-polar capillary column.
3. Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock standard with methanol. Store all standard solutions at 4°C in amber vials.
4. Sample Preparation
The choice of sample preparation depends on the matrix.
-
Liquid Samples (Direct Injection): For samples where this compound is expected at high concentrations, direct injection may be suitable.[5]
-
Filter the sample if it contains particulates.
-
If necessary, dilute the sample with a suitable solvent (e.g., dichloromethane or methanol) to bring the analyte concentration within the calibration range.
-
Transfer 1 mL of the prepared sample into an autosampler vial.
-
-
Solid Samples (Solvent Extraction):
-
Homogenize the solid sample by grinding to a fine powder.[6]
-
Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of dichloromethane, vortex for 2 minutes, and sonicate for 15 minutes.
-
Centrifuge the sample to separate the solid material.
-
Carefully transfer the supernatant (extract) into an autosampler vial for analysis.
-
-
Trace Analysis (SPME or Purge-and-Trap): For detecting low levels of this compound in water or air, more advanced techniques are recommended.[3][7][8]
-
Solid-Phase Microextraction (SPME): Expose a coated fiber (e.g., PDMS) to the sample headspace to adsorb volatile compounds, followed by thermal desorption in the GC inlet.[3]
-
Purge-and-Trap: Bubble an inert gas through a liquid sample to purge volatile compounds, which are then trapped on a sorbent material and subsequently desorbed by heating into the GC-MS system.[3][8]
-
5. GC-MS Instrumental Parameters
The following are recommended starting parameters and can be optimized as needed.
| Parameter | Setting |
| GC System | |
| Injector Port Temp | 250°C |
| Injection Mode | Splitless (hold time 1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Final Hold: Hold at 280°C for 5 min | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| MS Transfer Line Temp | 280°C |
| Scan Mode | Full Scan |
| Mass Range | 40 - 400 amu |
6. Data Analysis and Identification
-
Retention Time: Analyze the chromatogram of the this compound standard to determine its retention time under the specified conditions.
-
Mass Spectrum Matching: Obtain the mass spectrum of the chromatographic peak at the expected retention time in the sample.
-
Library Search: Compare the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[9] A high match factor (typically >80%) indicates a positive identification.
-
Confirmation: The identification of this compound is confirmed if both the retention time and the mass spectrum of the peak in the sample match those of the certified reference standard.
Data Presentation
Mass Spectral Data for this compound
The identification of this compound is based on its characteristic mass spectrum obtained by Electron Ionization (EI). The molecular ion ([M]⁺) is observed at m/z 146. The base peak, which is the most abundant ion, is typically observed at m/z 131, corresponding to the loss of a methyl group (-CH₃).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion/Fragment |
| 146 | High | [C₁₀H₁₀O]⁺˙ (Molecular Ion) |
| 131 | 100 (Base Peak) | [M - CH₃]⁺ |
| 103 | Moderate | [C₈H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation) |
Data compiled from NIST and PubChem spectral information.[1][9]
Visualizations
Caption: GC-MS analytical workflow for compound identification.
Caption: Proposed fragmentation of this compound in EI-MS.
References
- 1. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-2-benzofuran [webbook.nist.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Measure VOCs in Air Samples Using GC-MS Techniques [eureka.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. organomation.com [organomation.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Ethyl-2-benzofuran [webbook.nist.gov]
Application Note: Structural Confirmation of 2-Ethylbenzofuran using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the structural confirmation of 2-Ethylbenzofuran using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, and 1D and 2D NMR data acquisition. While specific experimental data for this compound is not publicly available, this note presents expected chemical shift ranges and coupling patterns based on the analysis of similar benzofuran derivatives. These estimations, alongside detailed experimental workflows, provide a robust framework for researchers to confirm the structure of synthesized or isolated this compound.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound, unambiguous structural confirmation is a critical step in the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and through-bond correlations, the precise arrangement of atoms within the this compound molecule can be determined. This application note outlines the standard procedures for acquiring and interpreting ¹H, ¹³C, and 2D COSY NMR spectra for the structural elucidation of this compound.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts and multiplicities. These predictions are based on the known spectral data of analogous benzofuran and ethyl-substituted aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 6.2 - 6.4 | s | - | 1H |
| H-4, H-5, H-6 | 7.1 - 7.3 | m | - | 3H |
| H-7 | 7.4 - 7.6 | d | ~8.0 | 1H |
| -CH₂- | 2.7 - 2.9 | q | ~7.5 | 2H |
| -CH₃ | 1.2 - 1.4 | t | ~7.5 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 162 |
| C-3 | 100 - 102 |
| C-3a | 128 - 130 |
| C-4 | 122 - 124 |
| C-5 | 120 - 122 |
| C-6 | 123 - 125 |
| C-7 | 110 - 112 |
| C-7a | 154 - 156 |
| -CH₂- | 21 - 23 |
| -CH₃ | 12 - 14 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Number of Scans: 2 to 4 per increment.
-
Increments: 256 in the F1 dimension.
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
Data Analysis and Structure Confirmation
-
¹H NMR Spectrum:
-
Chemical Shifts: The aromatic protons are expected in the range of 7.1-7.6 ppm, with the furan proton (H-3) appearing more upfield around 6.2-6.4 ppm. The ethyl group protons should appear as a quartet (-CH₂-) and a triplet (-CH₃) in the aliphatic region.
-
Multiplicity and Coupling Constants: The triplet-quartet pattern of the ethyl group confirms its presence. The coupling constant (J) for both the triplet and the quartet should be identical (~7.5 Hz). The aromatic protons will exhibit complex splitting patterns due to mutual coupling.
-
Integration: The relative integration of the signals should correspond to the number of protons in each environment (1:3:1:2:3 for H-3, aromatic protons, H-7, -CH₂-, and -CH₃ respectively).
-
-
¹³C NMR Spectrum:
-
The spectrum should display ten distinct signals corresponding to the ten carbon atoms in this compound. The quaternary carbons (C-2, C-3a, C-7a) will likely have lower intensities. The chemical shifts will be characteristic of the furan ring, the benzene ring, and the ethyl side chain.
-
-
2D COSY Spectrum:
-
The COSY spectrum will show cross-peaks between protons that are coupled to each other. A key correlation is expected between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. Cross-peaks among the aromatic protons will help in assigning their specific positions on the benzene ring.
-
Visualizations
The following diagrams illustrate the structure of this compound and the expected workflow for its structural confirmation.
Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prominent palladium-catalyzed methods for the synthesis of 2-substituted benzofurans, a crucial scaffold in medicinal chemistry and materials science. This document offers detailed experimental protocols for key methodologies, quantitative data summaries for comparative analysis, and visualizations of reaction pathways and workflows.
Introduction
Benzofurans, particularly those substituted at the 2-position, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties, makes them attractive targets in drug discovery. Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of these important heterocycles, offering high efficiency, functional group tolerance, and diverse bond-forming strategies. This document details three robust palladium-catalyzed methods for the synthesis of 2-substituted benzofurans: Sonogashira coupling/cyclization of 2-halophenols, direct C-H arylation of benzofurans, and cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols.
Method 1: Sonogashira Coupling and Cyclization of 2-Iodophenols and Terminal Alkynes
This method is a widely utilized and reliable one-pot procedure for constructing 2-substituted benzofurans.[1][2] The reaction proceeds via a palladium/copper co-catalyzed Sonogashira cross-coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[3][4]
Reaction Scheme:
o-Iodophenol + Terminal Alkyne → 2-Substituted Benzofuran
Experimental Workflow
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Ethylbenzofuran via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-ethylbenzofuran utilizing the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the efficient construction of the benzofuran scaffold, a key structural motif in many pharmaceuticals and biologically active compounds.
The synthesis of this compound is achieved through a one-pot, two-step process involving an initial Sonogashira coupling of 2-iodophenol with 1-butyne, followed by an intramolecular cyclization to form the benzofuran ring. This methodology offers a straightforward and versatile route to 2-alkylated benzofurans.
Reaction Principle
The core of this synthetic strategy is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne (1-butyne) and an aryl halide (2-iodophenol). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The initially formed 2-alkynylphenol intermediate undergoes a subsequent intramolecular cyclization (5-endo-dig) to yield the desired this compound. This tandem reaction sequence is highly efficient and can be performed in a single reaction vessel, simplifying the experimental procedure.[3][4]
Catalytic Cycle of Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-iodophenol) to form a Pd(II) intermediate.
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (2-(but-1-yn-1-yl)phenol) and regenerate the Pd(0) catalyst.
-
-
Copper Cycle :
-
The copper(I) salt reacts with the terminal alkyne (1-butyne) in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.
-
Following the Sonogashira coupling, the in situ generated 2-(but-1-yn-1-yl)phenol undergoes a base- or heat-promoted intramolecular cyclization to afford the final product, this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Iodophenol | 98% | Sigma-Aldrich |
| 1-Butyne | ≥98% | Sigma-Aldrich |
| PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride) | 98% | Strem Chemicals |
| Copper(I) iodide (CuI) | 99.99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Chemical |
| Saturated aq. NH₄Cl | - | Lab prepared |
| Brine | - | Lab prepared |
| Anhydrous MgSO₄ | - | Fisher Chemical |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Detailed Experimental Procedure: One-Pot Synthesis of this compound
This protocol details the synthesis of this compound from 2-iodophenol and 1-butyne in a one-pot fashion.
-
Reaction Setup :
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add 2-iodophenol (1.0 mmol, 1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq.).
-
The resulting mixture is stirred at room temperature for 10 minutes.
-
-
Addition of Alkyne :
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble 1-butyne (1.2 mmol, 1.2 eq.) through the solution for 15 minutes. Alternatively, a solution of 1-butyne in THF can be added via syringe.
-
-
Reaction and Cyclization :
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification :
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-alkylbenzofurans via Sonogashira coupling, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and substrates used.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | 1-Butyne | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N | THF | 60 | 4-6 | ~85-95 |
| 2 | 2-Iodophenol | Propyne | PdCl₂(PPh₃)₂ (2) | 4 | DIPA | DMF | 80 | 12 | ~90 |
| 3 | 2-Bromophenol | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 100 | 24 | ~70-80 |
Visualizations
Experimental Workflow
The general workflow for the synthesis of this compound via Sonogashira coupling is outlined below.
Logical Relationship of the Reaction
The synthesis proceeds through a logical sequence of a C-C bond formation followed by a C-O bond formation.
Disclaimer: The provided protocols and data are based on established literature for similar reactions and should be adapted and optimized for specific laboratory conditions and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Quantification of 2-Ethylbenzofuran in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbenzofuran is a heterocyclic organic compound that serves as a crucial structural motif in many biologically active molecules and pharmaceutical agents. Accurate and precise quantification of this compound in reaction mixtures is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the quality and consistency of the final product in drug development and chemical synthesis.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Principle of Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. As this compound is a relatively volatile compound, GC is an ideal separation method. The mass spectrometer detector provides high selectivity and sensitivity, allowing for accurate quantification and confirmation of the analyte's identity based on its mass spectrum.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. Reversed-phase HPLC is well-suited for the separation of moderately polar organic molecules like this compound. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for a calibration curve of the analyte itself. The signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a characteristic this compound signal to that of a certified internal standard of known concentration, the concentration of this compound can be accurately determined.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical but realistic quantitative data for the analysis of this compound using the three described methods. These tables are intended to provide a clear comparison of the expected performance of each technique.
Table 1: Calibration Curve Data
| Parameter | GC-MS | HPLC-UV | qNMR |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.5 - 200 | Not Applicable¹ |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Not Applicable¹ |
| Equation | y = mx + c | y = mx + c | Not Applicable¹ |
¹qNMR is a primary ratio method and does not typically require a calibration curve of the analyte.
Table 2: Accuracy and Precision
| Parameter | GC-MS | HPLC-UV | qNMR |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (% RSD) | |||
| - Intraday | < 2.5% | < 2.0% | < 1.0% |
| - Interday | < 4.0% | < 3.5% | < 1.5% |
Table 3: Sensitivity
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.2 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | ~15 µg/mL |
Experimental Protocols
Sample Preparation from Reaction Mixture
This protocol is a general guideline and may need optimization based on the specific reaction solvent and matrix components.
Reagents and Materials:
-
Internal Standard (IS): e.g., Naphthalene, Dodecane (for GC-MS), or a compound with a distinct UV chromophore and retention time from this compound (for HPLC). For qNMR, a certified reference material like maleic acid or dimethyl sulfone is used.
-
Quenching agent (if necessary): e.g., ice-cold water or a suitable buffer.
-
Extraction solvent: e.g., Dichloromethane, Ethyl Acetate, or Hexane.
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Aliquoting: At a specific time point, carefully withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Quenching (Optional but Recommended): Immediately add the aliquot to a known volume of a quenching agent to stop the reaction.
-
Internal Standard Spiking: Add a precise volume of a stock solution of the internal standard to the quenched sample.
-
Extraction:
-
Add an appropriate extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers (if present).
-
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Dilution: Dilute the dried organic extract to a final concentration within the linear range of the chosen analytical method.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.
GC-MS Quantification Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for this compound: m/z 131.
-
Qualifier ions for this compound: m/z 146, 115.
-
Quantifier ion for Internal Standard (e.g., Naphthalene): m/z 128.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the reaction samples from the calibration curve.
HPLC-UV Quantification Protocol
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 246 nm.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
qNMR Quantification Protocol
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves both the sample and the internal standard.
-
Internal Standard: Certified reference material (e.g., Maleic Acid).
Procedure:
-
Accurately weigh a specific amount of the prepared sample extract (after solvent evaporation if necessary) and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the aromatic proton signals) and a signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V)
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons for the integrated this compound signal
-
Nₛₜd = Number of protons for the integrated internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛₜd = Molar mass of the internal standard
-
mₛₜd = Mass of the internal standard
-
V = Volume of the solvent
-
Visualizations
Caption: Overall experimental workflow for the quantification of this compound.
Caption: A representative synthesis pathway for this compound.
Caption: Logical diagram for selecting the appropriate analytical method.
Application Notes and Protocols: Synthesis and Bioassays of 2-Ethylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 2-ethylbenzofuran derivatives and protocols for their evaluation in various biological assays. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several strategic approaches. A common method involves the acylation of a pre-formed this compound core, often via Friedel-Crafts acylation, to introduce various substituents at the C3 position. Other methods, such as those involving Perkin or Wittig reactions, can also be adapted to construct the benzofuran ring with the desired ethyl group at the C2 position.
Experimental Protocol: Synthesis of 2-Ethyl-3-(o-anisoyl)benzofuran
This protocol details the synthesis of a 2-ethyl-3-aroylbenzofuran derivative using a Friedel-Crafts acylation reaction.[1]
Materials:
-
This compound
-
o-Anisoyl chloride
-
Tin(IV) chloride (SnCl4)
-
Benzene
-
Concentrated Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Water
-
Ice
Procedure:
-
In a flask, dissolve 5.0 g of this compound and 5.9 g of o-anisoyl chloride in 20 ml of benzene.
-
Cool the solution in an ice bath.
-
Add 4.1 ml of SnCl4 dropwise to the cooled solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Pour the reaction mixture into a beaker containing 30 g of water and 5 ml of concentrated HCl.
-
Separate the benzene layer.
-
Extract the aqueous layer again with benzene.
-
Combine the benzene layers and wash with a 5% NaHCO3 solution, followed by a water wash.
-
Dry the benzene layer and remove the solvent under reduced pressure to obtain the yellowish oil of 2-ethyl-3-(o-anisoyl)benzofuran.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of a 2-ethyl-3-aroylbenzofuran derivative.
Bioassay Protocols and Data
This compound derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The following sections provide detailed protocols for these assays and summarize relevant quantitative data.
Anticancer Activity
The cytotoxic effects of benzofuran derivatives against various cancer cell lines are commonly evaluated using the MTT assay.[2] This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, K562, HL60) in 96-well plates at an appropriate density and incubate overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Brominated 3-methylbenzofuran derivative | K562 (Leukemia) | 5 |
| Brominated 3-methylbenzofuran derivative | HL60 (Leukemia) | 0.1 |
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast) | Potent activity |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 |
| Benzofuran-based oxadiazole (14c) | HCT116 (Colon) | 3.27 |
| 4,6-di(benzyloxy)-3-phenylbenzofuran (5a) | Pin1 (Hepatocellular Carcinoma related) | 0.874 |
Note: The data presented is for a range of benzofuran derivatives and highlights the potential of this scaffold. Specific data for this compound derivatives should be generated following the provided protocols.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a known antimicrobial agent, e.g., ciprofloxacin) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 |
| Benzofuran derivative 1 | Escherichia coli | 25 |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 |
| Hydrophobic benzofuran analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 |
Note: The data is for various benzofuran derivatives. The protocol can be used to determine the specific MIC values for this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding the negative control wells.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
| Compound/Derivative | Assay | IC50 (µM) |
| Benzofuran derivative 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 |
| Benzofuran derivative 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 |
| Benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 |
| Fluorinated benzofuran derivatives | IL-6 Inhibition | 1.2 - 9.04 |
| Fluorinated benzofuran derivatives | NO Inhibition | 2.4 - 5.2 |
Note: This data for various benzofuran derivatives suggests the potential anti-inflammatory activity of the scaffold. The protocol can be applied to evaluate specific this compound derivatives.
Antioxidant Activity
The antioxidant capacity of this compound derivatives can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay and the lipid peroxidation (LPO) inhibition assay.[4]
-
Reaction Mixture: Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol). Add this solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
Tissue Homogenate: Prepare a homogenate of a suitable tissue (e.g., rat brain) in a buffer.
-
Induction of LPO: Induce lipid peroxidation in the homogenate using pro-oxidants such as Fe2+ and ascorbic acid.
-
Compound Treatment: Add the this compound derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
TBARS Assay: Measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS).
-
Data Analysis: Calculate the percentage of LPO inhibition and determine the IC50 value.
| Compound/Derivative | Assay | Activity |
| Benzofuran-2-carboxamide (1j) | LPO Inhibition | 62% inhibition at 100 µM |
| Benzofuran-2-carboxamide (1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 µM |
| Substituted benzofuran derivative | DPPH Radical Scavenging | Significant activity |
Note: The presented data is for various benzofuran derivatives. These protocols can be used to quantify the antioxidant potential of novel this compound derivatives.
Signaling Pathway Modulation
Benzofuran derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
NF-κB and MAPK Signaling Pathways in Inflammation
Several studies have indicated that benzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[5][6] LPS stimulation of macrophages typically activates these pathways, leading to the production of pro-inflammatory mediators.
NF-κB and MAPK Signaling Pathways
Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. Some benzofuran derivatives have been found to induce apoptosis in cancer cells by inhibiting this pathway.[1]
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-Ethylbenzofuran's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of 2-Ethylbenzofuran. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory effects of benzofuran derivatives, focusing on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory process.[1][2][3] Benzofuran and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities.[1][4][5] This document outlines the in vitro testing strategy for a specific derivative, this compound, to elucidate its potential to modulate inflammatory responses. The primary model for these investigations will be the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation in vitro.[1][3][4]
Experimental Overview
The in vitro assessment of this compound's anti-inflammatory activity involves a multi-step process. The initial phase focuses on determining the cytotoxic profile of the compound to establish a safe dose range for subsequent experiments. Following this, the compound's ability to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in LPS-stimulated macrophages is evaluated. Finally, the underlying mechanism of action is investigated by examining the compound's effect on the NF-κB and MAPK signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for organizing the quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (No LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + Positive Control |
Table 4: Effect of this compound on the Expression of Key NF-κB and MAPK Signaling Proteins
| Treatment | p-IKKα/β / IKKα/β | p-IκBα / IκBα | p-p65 / p65 | p-ERK / ERK | p-JNK / JNK | p-p38 / p38 |
| Control (No LPS) | ||||||
| LPS (1 µg/mL) | ||||||
| LPS + this compound (10 µM) |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for these studies.[6][7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are harvested by gentle scraping and re-seeded at a lower density.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Generate a standard curve for each cytokine and determine the concentration in the samples.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades. The phosphorylation of these proteins is indicative of pathway activation.[1][3][8]
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK and IKK/IκBα phosphorylation, 60 minutes for p65 phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IKKα/β, IκBα, p65, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the potential points of intervention for this compound.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAW 264.7 cell phagocytosis assay [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Role of 2-Ethylbenzofuran in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Ethylbenzofuran, a heterocyclic aromatic compound, is emerging as a valuable building block in the synthesis of novel agrochemicals.[1] Its unique structural scaffold allows for the development of a diverse range of derivatives with potent biological activities. The benzofuran nucleus is a recognized "privileged scaffold" in medicinal and agrochemical chemistry, known for its ability to interact with various biological targets.[2] This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of fungicidal and herbicidal agents, based on the derivatization of the core structure. While direct synthesis of a commercialized agrochemical from this compound is not widely documented in publicly available literature, its analogous structures and their derivatives have shown significant promise in agrochemical research.
Application in Fungicide Synthesis
The benzofuran core is present in numerous natural and synthetic compounds exhibiting antifungal properties.[3][4] Research has demonstrated that modifications of the benzofuran ring system can lead to potent antifungal agents.[3][5] A plausible synthetic strategy involves the functionalization of the this compound backbone to introduce toxophoric groups known for their antifungal efficacy.
Hypothetical Synthesis of a this compound-Derived Fungicide
This protocol outlines a hypothetical pathway for the synthesis of a novel fungicide derived from this compound. The strategy involves Vilsmeier-Haack formylation to introduce a reactive aldehyde group, followed by condensation and cyclization to form a pyrazole ring, a common moiety in fungicides.
Experimental Workflow:
Caption: Synthetic pathway for a hypothetical this compound-derived fungicide.
Experimental Protocol:
Step 1: Synthesis of 3-Formyl-2-ethylbenzofuran (Intermediate 1)
-
To a stirred solution of this compound (1 eq.) in dry N,N-dimethylformamide (DMF, 5 eq.), add phosphorus oxychloride (POCl3, 1.5 eq.) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Formyl-2-ethylbenzofuran.
Step 2: Synthesis of Chalcone Intermediate (Intermediate 2)
-
To a solution of 3-Formyl-2-ethylbenzofuran (1 eq.) and a substituted acetophenone (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2 eq.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.
Step 3: Synthesis of Pyrazole-containing Fungicide (Final Product)
-
Reflux a mixture of the chalcone intermediate (1 eq.) and hydrazine hydrate (1.5 eq.) in glacial acetic acid for 8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the final pyrazole derivative.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Formyl-2-ethylbenzofuran | C11H10O2 | 174.19 | 75 | 55-57 |
| Chalcone Intermediate | C20H18O2 | 290.35 | 85 | 110-112 |
| Pyrazole-containing Fungicide | C20H18N2O | 302.37 | 80 | 150-152 |
Application in Herbicide Synthesis
Benzofuran derivatives have also been explored for their herbicidal properties. The structural diversity of the benzofuran core allows for the design of molecules that can interfere with essential biological processes in plants.
Hypothetical Synthesis of a this compound-Derived Herbicide
This protocol describes a hypothetical pathway for synthesizing a herbicidal compound from this compound. The synthesis involves acylation of the benzofuran ring followed by the introduction of a toxophoric moiety.
Experimental Workflow:
Caption: Synthetic pathway for a hypothetical this compound-derived herbicide.
Experimental Protocol:
Step 1: Synthesis of 3-Acetyl-2-ethylbenzofuran (Intermediate 1)
-
To a solution of this compound (1 eq.) in dichloromethane, add anhydrous aluminum chloride (AlCl3, 1.2 eq.) at 0°C.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 3-Acetyl-2-ethylbenzofuran.
Step 2: Synthesis of α-Halo-acetyl Intermediate (Intermediate 2)
-
To a solution of 3-Acetyl-2-ethylbenzofuran (1 eq.) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude α-bromo-acetyl intermediate.
Step 3: Synthesis of Thiazole-containing Herbicide (Final Product)
-
To a solution of the α-bromo-acetyl intermediate (1 eq.) in ethanol, add thiourea (1 eq.).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and neutralize with an aqueous solution of sodium carbonate.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the final thiazole derivative.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Acetyl-2-ethylbenzofuran | C12H12O2 | 188.22 | 80 | 68-70 |
| α-Bromo-acetyl Intermediate | C12H11BrO2 | 267.12 | 90 (crude) | - |
| Thiazole-containing Herbicide | C13H12N2OS | 244.31 | 70 | 180-182 |
Disclaimer: The synthetic protocols and data presented are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature searches for validated procedures and perform appropriate safety assessments before commencing any experimental work. The biological activity of the hypothetical compounds would require extensive screening and evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3131-63-3 | Benchchem [benchchem.com]
- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethylbenzofuran in Fragrance Formulation: A Review of Available Data and General Evaluation Protocols
Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. Direct application of 2-Ethylbenzofuran in fragrance formulations is not recommended based on available public information. One key industry resource explicitly advises against its use in fragrances.[1] Furthermore, a comprehensive safety and olfactory profile for this compound is not publicly available from regulatory bodies such as the International Fragrance Association (IFRA) or the Research Institute for Fragrance Materials (RIFM). The protocols detailed below are therefore presented as a general framework for the evaluation of a novel aromatic chemical for fragrance applications, using related benzofuran structures for illustrative purposes, and should not be construed as a specific endorsement or guide for the use of this compound.
Introduction to this compound
This compound is an aromatic organic compound with potential applications in various chemical syntheses.[2] While some suppliers list it as a flavoring and fragrance agent due to its aromatic characteristics, there is a significant lack of detailed public information regarding its olfactory properties, safety, and regulatory status for use in consumer fragrance products.[2][3] Notably, The Good Scents Company, a reputable resource for perfumery materials, recommends that this compound is "not for fragrance use".[1] This discrepancy highlights the need for thorough evaluation before any consideration for its inclusion in fragrance formulations.
Olfactory Profile (Hypothetical)
As no official olfactory description for this compound is available, a hypothetical profile has been constructed based on the general characteristics of related benzofuran and furan derivatives. This is for illustrative purposes only.
-
Odor Family: Woody, Spicy, slightly Medicinal.
-
Hypothesized Nuances: The scent might present a dry, somewhat phenolic character, reminiscent of certain woods, with a subtle spicy or leathery undertone. The ethyl group could potentially introduce a slightly sweet or plastic-like nuance.
-
Potential Contribution to a Fragrance: If deemed safe and suitable, a material with this hypothetical profile could serve as a modifier in woody, oriental, or leather compositions, adding a unique, dry, and aromatic facet.
Quantitative Data (Illustrative)
The following table summarizes physical and chemical data for this compound, which are relevant for fragrance formulation and stability. Olfactory data is not available.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 3131-63-3 | [1] |
| Molecular Formula | C₁₀H₁₀O | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Boiling Point | 210.00 to 211.00 °C @ 760.00 mm Hg (est.) | [1] |
| Vapor Pressure | 0.285000 mmHg @ 25.00 °C (est.) | [1] |
| Flash Point | 173.00 °F. TCC (78.20 °C) (est.) | [1] |
| logP (o/w) | 3.955 (est.) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water. | [1] |
| Odor Threshold | Not available. | - |
| Substantivity on Paper | Not available. | - |
| Recommended Use Level | Not recommended for fragrance use. | [1] |
Safety & Regulatory Information
A comprehensive safety assessment for this compound by RIFM is not publicly available. While some sources indicate no GHS hazard classification, others suggest it may cause skin and eye irritation.[1][4] The lack of a definitive RIFM review and an IFRA standard are significant deterrents to its use. For context, other benzofuran derivatives have undergone safety assessments by RIFM.[3] The industry operates under a strict code of practice to ensure the safe use of fragrance ingredients.
Experimental Protocols for a Novel Aromatic Compound
The following are generalized protocols for the evaluation of a new chemical entity (NCE) for fragrance applications.
Protocol 1: Olfactory Evaluation of a Novel Aromatic Compound
Objective: To characterize the odor profile of a new aromatic compound.
Materials:
-
Novel Aromatic Compound (e.g., this compound)
-
Ethanol (perfumer's grade, odorless)
-
Glass vials
-
Pipettes
-
Blotter strips (smelling strips)
Methodology:
-
Prepare a 10% dilution of the NCE in ethanol.
-
Prepare further serial dilutions (1%, 0.1%) to assess the odor at different concentrations.
-
Dip a clean blotter strip into the 10% solution.
-
Allow the solvent to evaporate for a few seconds.
-
Evaluate the scent at three key time points:
-
Top Note: Immediately after the alcohol has dissipated.
-
Heart/Mid Note: After 30 minutes to 2 hours.
-
Base Note/Dry Down: After 4-6 hours and again at 24 hours to assess tenacity.
-
-
Record detailed odor descriptors at each stage.
-
Repeat the evaluation with the lower concentrations to identify more subtle nuances.
Protocol 2: Assessment of a Novel Compound in a Simple Fragrance Accord
Objective: To evaluate the performance and character of a novel aromatic compound within a basic fragrance structure.
Materials:
-
10% dilution of the Novel Compound in ethanol.
-
Stock solutions (10% in ethanol) of standard fragrance materials (e.g., Iso E Super, Hedione, Galaxolide, Linalool, Bergamot oil).
-
Glass beakers and stirring rods.
-
Digital scale.
Methodology:
-
Create a simple, foundational fragrance accord. For example, a simple floral-woody base:
-
Iso E Super: 50 parts
-
Hedione: 30 parts
-
Linalool: 10 parts
-
Bergamot: 10 parts
-
-
Divide the base accord into two equal parts.
-
To one part, add a small, incremental amount of the 10% dilution of the novel compound (e.g., starting with 1 part, then 5 parts). The other part serves as the control.
-
Label each modification clearly.
-
Allow the accords to macerate for at least 48 hours.
-
Evaluate the modified accord against the control on blotter strips, noting any changes in character, strength, and overall harmony.
Conclusion
The available data on this compound is insufficient and contradictory for its confident application in fragrance formulations. The explicit recommendation against its use by a specialized industry resource, combined with the absence of a public safety assessment from RIFM and an IFRA standard, means its inclusion in consumer products would be contrary to established industry safety protocols. Researchers and developers are advised to rely on materials that have been thoroughly vetted for both safety and olfactory performance. The protocols provided herein offer a general framework for how such a vetting process is typically initiated for a truly novel fragrance ingredient.
References
- 1. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]
- 2. RIFM fragrance ingredient safety assessment, hexahydro-3H-benzofuran-2-one, CAS Registry Number 6051-03-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: 2-Ethylbenzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylbenzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound and related 2-substituted benzofurans include:
-
Palladium-Catalyzed Sonogashira Coupling followed by Cyclization: This is a widely used and versatile method involving the reaction of an o-iodophenol with a terminal alkyne (in this case, 1-butyne).[1][2]
-
Synthesis from Salicylaldehyde and Chloroacetone: This method involves the condensation of salicylaldehyde with chloroacetone in the presence of a base to form an intermediate which then cyclizes to a 2-acetylbenzofuran. The acetyl group is subsequently reduced to an ethyl group.[3]
-
Perkin Rearrangement: This method involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid, which can then be further modified to this compound. Microwave-assisted Perkin rearrangement can significantly reduce reaction times and improve yields.[4][5]
-
Wittig Reaction: The Wittig reaction can be employed to convert a suitable carbonyl precursor, such as a salicylaldehyde derivative, into an alkene which can then be cyclized to form the benzofuran ring.[1][6][7][8][9]
Q2: What are the critical parameters to control for a high-yield Sonogashira coupling reaction?
For a successful Sonogashira coupling, it is crucial to control the following parameters:
-
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI) is typically used. The quality and activity of the catalysts are paramount.[1][2]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause catalyst deactivation and promote side reactions like Glaser coupling. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Base: A suitable base, such as triethylamine (which can also serve as the solvent), is required to deprotonate the terminal alkyne.
-
Temperature: The optimal temperature depends on the reactivity of the substrates. While some reactions proceed at room temperature, others may require heating.[5]
Q3: How can I reduce the 2-acetylbenzofuran intermediate to this compound?
The reduction of the carbonyl group in 2-acetylbenzofuran to an ethyl group can be achieved through several methods, with the Wolff-Kishner reduction being a common choice. This reaction involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.
Troubleshooting Guides
Low Yield
Problem: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium and copper catalysts are fresh and have been stored properly to avoid degradation. Consider using a different palladium source or ligand. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate and yield. If the reaction is sluggish, consider gradually increasing the temperature. Conversely, if decomposition is observed, a lower temperature may be necessary. |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. For Sonogashira coupling, triethylamine is common, but other amine bases or solvent systems like DMF or THF can be explored. The base must be strong enough to deprotonate the alkyne. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time. For Perkin rearrangements, microwave irradiation can significantly shorten reaction times.[4] |
| Poor Substrate Quality | Ensure the purity of your starting materials, such as the o-iodophenol and 1-butyne, as impurities can poison the catalyst. |
Formation of Side Products
Problem: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards this compound?
Possible Side Reactions & Solutions:
| Side Reaction/Product | Recommended Action to Minimize |
| Glaser Coupling (Homocoupling of Alkyne) | This is a common side reaction in Sonogashira couplings, leading to the formation of diynes. To minimize this, ensure a strictly inert atmosphere to exclude oxygen. Running the reaction under copper-free conditions is also an effective strategy. |
| Un-rearranged Ring-Opened Product (in Perkin Rearrangement) | In the Perkin rearrangement, incomplete cyclization can lead to the formation of (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. Ensure adequate heating and a sufficiently concentrated reaction mixture to favor the desired intramolecular cyclization. |
| Formation of Palladium Black | The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Use high-purity reagents and solvents, and consider if the chosen solvent is optimal. |
Experimental Protocols
Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans
This protocol is a general method that can be adapted for the synthesis of this compound using 1-butyne as the terminal alkyne.
Materials:
-
o-iodophenol (1.0 mmol)
-
1-butyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of o-iodophenol and 1-butyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Quantitative Data
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis (General)
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 12 | 85 |
| 2 | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 12 | 82 |
| 3 | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | Room Temp | 12 | 88 |
Note: Yields are for analogous benzofuran syntheses and may vary for this compound.
Table 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Derivatives
| Entry | Substrate | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |
| 2 | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 400 | 5 | 79 | 99 |
Source: Adapted from a study on microwave-assisted Perkin rearrangement.[4] This data is for the synthesis of a precursor to the final product.
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis
Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your reactions and achieve higher yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during palladium-catalyzed benzofuran synthesis, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction (e.g., Sonogashira or Heck coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors, including catalyst activity, reaction conditions, and reagent quality. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1] Over time, catalysts can degrade, especially if exposed to air or moisture.[2] The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
Solution: Use a fresh batch of palladium catalyst from a reputable supplier. Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon).[1][2] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands, as their choice is crucial for catalytic efficiency.[2] For instance, bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect reaction temperature, time, solvent, or base can significantly hinder the reaction.[1][2] Excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.[1][2]
-
Solution:
-
Temperature: Perform a temperature screen to find the optimal balance for your specific substrates. Many benzofuran syntheses require elevated temperatures to proceed efficiently.[2]
-
Solvent and Base: The polarity of the solvent and the strength of the base can dramatically impact the reaction rate and yield.[2] Aprotic polar solvents like DMF or DMSO are commonly used.[2] The choice of base (e.g., inorganic bases like K₂CO₃ or organic bases like triethylamine) is also critical and can be substrate-dependent.[2] A thorough screening of different solvent and base combinations is often beneficial.[3]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) using properly dried solvents and glassware, as organometallic catalysts are often sensitive to air and moisture.[2] Thoroughly degas all solvents and reagents to remove oxygen, which can poison the palladium catalyst.[3]
-
-
-
Poor Reagent Quality or Stoichiometry:
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing significant amounts of byproducts, such as homocoupled alkynes (Glaser coupling). How can I minimize their formation?
Answer: The formation of byproducts is a common challenge, particularly in Sonogashira couplings where alkyne homocoupling is a frequent side reaction, especially when a copper co-catalyst is used.[3]
Strategies to Minimize Byproduct Formation:
-
Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction under copper-free conditions.[3] This may necessitate a higher palladium catalyst loading or the use of more specialized ligands.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[3]
-
Choice of Base: The choice of amine base can influence the rate of homocoupling. Less sterically hindered amines may promote this side reaction. Experimenting with bulkier amines like diisopropylethylamine (DIPEA) can be beneficial.[3]
-
Ligand Modification: In palladium-catalyzed reactions, the ligand can influence selectivity. Bulky, electron-rich ligands can sometimes suppress side reactions like homocoupling.[2]
Issue 3: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my benzofuran synthesis?
Answer: Poor regioselectivity is a common issue, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[1]
Factors Influencing Regioselectivity and Solutions:
-
Steric and Electronic Effects: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role in determining regioselectivity.[1] Electron-donating groups on the phenol ring can influence the site of cyclization.[1]
-
Catalyst and Ligand Control: The choice of catalyst and ligands can influence which carbon of the alkyne participates in the coupling or addition step.[1] Screening different catalyst-ligand combinations is a key strategy to improve regioselectivity.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my benzofuran synthesis reaction? A1: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including benzofuran synthesis.[3] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.[3]
Q2: What is the role of the copper co-catalyst in Sonogashira coupling for benzofuran synthesis? A2: In Sonogashira reactions, a copper(I) co-catalyst, typically CuI, is often used to facilitate the reaction.[2][4] While not always strictly necessary, it generally increases the reaction rate. However, its presence can also promote the undesirable homocoupling of the terminal alkyne.[3][5]
Q3: Are there any "green" or more environmentally friendly methods for benzofuran synthesis? A3: Yes, research is ongoing to develop more sustainable synthetic methods. For example, using less hazardous solvents and developing recyclable catalyst systems are active areas of investigation. Some protocols have been developed that utilize ionic liquids as a recyclable reaction medium.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Sonogashira/Cyclization for Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol, Phenylacetylene | (PPh₃)PdCl₂, CuI | Triethylamine | - | Reflux | - | High |
| 2 | o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂ (2 mol%), CuI (4 mol%) | Triethylamine/DMF | Triethylamine | 100 | - | Good |
| 3 | Benzofuran, Aryl Iodide | Pd(OAc)₂ (2.5 mol%) | HFIP | Ag₂O | 25 | 16 | up to 99% |
| 4 | 5-Methoxybenzofuran, Aryl Iodide | Pd(OAc)₂ (2.5 mol%) | HFIP | Ag₂O | 25 | 16 | 86% |
| 5 | 6-Methoxybenzofuran, Aryl Iodide | Pd(OAc)₂ (2.5 mol%) | HFIP | Ag₂O | 25 | 16 | 11% |
| 6 | 5-Bromobenzofuran, Aryl Iodide | Pd(OAc)₂ (2.5 mol%) | HFIP | Ag₂O | 25 | 16 | 18% |
| 7 | 6-Bromobenzofuran, Aryl Iodide | Pd(OAc)₂ (2.5 mol%) | HFIP | Ag₂O | 25 | 16 | 72% |
Data compiled from multiple sources. Yields are highly substrate-dependent.[2][6][7]
Table 2: Ligand and Solvent Effects on a Tsuji-Trost Type Reaction for Benzofuran Synthesis
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P(o-fur)₃ | MeCN | 120 | 24 | - |
| 2 | dppe | DMF | 120 | 18 | 34 |
| 3 | dppe | MeCN | 120 | 24 | 60 |
| 4 | dppf | MeCN | 120 | 20 | 87 |
| 5 | DavePhos | MeCN | 120 | - | 63 |
| 6 | SPhos | MeCN | 120 | - | 82 |
| 7 | XPhos | MeCN/THF | 120 | - | High |
Reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. Yields are for specific substrate combinations.[8][9]
Experimental Protocols
Protocol 1: Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[7]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Protocol 2: Intramolecular Heck-Type Reaction for Benzofuran Synthesis
This protocol describes a one-step direct arylation and ring closure of a benzofuran with an aryl iodide.[6]
-
To a solution of benzofuran (1 equivalent) and the corresponding aryl iodide (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add Pd(OAc)₂ (0.025 equivalents), Ag₂O (0.75 equivalents), and 2-nitrobenzoic acid (1.5 equivalents).
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general workflow for troubleshooting low-yield palladium-catalyzed benzofuran synthesis.
Caption: Simplified catalytic cycle for the Sonogashira coupling, highlighting potential catalyst deactivation.
Caption: Simplified catalytic cycle for the Heck reaction, a key step in some benzofuran syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. publicatt.unicatt.it [publicatt.unicatt.it]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wolff-Kishner Reduction of 2-Acetylbenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wolff-Kishner reduction for the deoxygenation of 2-acetylbenzofuran to 2-ethylbenzofuran.
Troubleshooting Guide
This guide addresses common issues encountered during the Wolff-Kishner reduction of 2-acetylbenzofuran, focusing on potential side-product formation and reaction optimization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Incomplete hydrazone formation: Insufficient hydrazine or reaction time for the initial condensation step. 2. Low reaction temperature: The decomposition of the hydrazone intermediate is temperature-dependent and requires high temperatures (typically 180-200°C). 3. Base is not strong enough or used in insufficient quantity: A strong base is required to deprotonate the hydrazone. | 1. Use a larger excess of hydrazine hydrate (at least 3-4 equivalents). Ensure the initial reflux period for hydrazone formation is adequate (e.g., 1-2 hours). 2. After hydrazone formation, ensure the temperature of the reaction mixture is raised to 190-200°C by distilling off water and excess hydrazine. The use of a high-boiling solvent like diethylene glycol is crucial. 3. Use a sufficient excess of a strong base like potassium hydroxide (at least 3-4 equivalents). Ensure the base is of high purity and not significantly hydrated. |
| Formation of a Yellow/Orange Precipitate (Azine) | Reaction of the hydrazone with unreacted 2-acetylbenzofuran: This is a common side reaction in Wolff-Kishner reductions.[1] | 1. Pre-form the hydrazone: Isolate the hydrazone of 2-acetylbenzofuran before subjecting it to the strong base and high temperature. 2. Slow addition of base: Add the strong base portion-wise to the pre-formed hydrazone at a lower temperature before heating. 3. Use a modified procedure: The Cram modification, which uses potassium tert-butoxide in DMSO at lower temperatures, can sometimes suppress azine formation. |
| Presence of 2-(1-Hydroxyethyl)benzofuran | Reduction of the carbonyl group to an alcohol: This can occur if the reaction conditions are not sufficiently basic or if there is a competing reduction pathway. | 1. Ensure strongly basic conditions: Use a sufficient excess of a strong base (e.g., KOH or NaOH). 2. Anhydrous conditions: Minimize the amount of water present during the high-temperature decomposition step, as water can participate in side reactions. The Huang-Minlon modification is designed to remove water.[2][3] |
| Formation of Phenolic Byproducts (e.g., 2-ethylphenol) | Cleavage of the benzofuran ring: The furan ring of the benzofuran system can be susceptible to cleavage under the strongly basic and high-temperature conditions of the Wolff-Kishner reduction. | 1. Lower the reaction temperature if possible: While high temperatures are generally required, prolonged heating at very high temperatures (>200°C) may promote degradation. Optimize the reaction time to achieve full conversion without excessive decomposition. 2. Use a modified, milder procedure: Consider alternative Wolff-Kishner modifications that operate at lower temperatures, such as the Cram modification (potassium tert-butoxide in DMSO) or the use of tosylhydrazones with milder reducing agents.[4] 3. Consider an alternative reduction method: If ring-opening is a persistent issue, the Clemmensen reduction (using amalgamated zinc in acidic conditions) may be a suitable alternative, provided the substrate is stable to strong acid. |
| Incomplete Reaction for Sterically Hindered Substrates | Steric hindrance around the carbonyl group: This can impede the initial formation of the hydrazone. | 1. Use the Barton modification: This modification is specifically designed for sterically hindered ketones and employs higher temperatures and sodium in diethylene glycol. 2. Longer reaction times: Both the hydrazone formation and the decomposition steps may require extended reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Wolff-Kishner reduction of 2-acetylbenzofuran?
A1: The expected product is this compound, where the acetyl group's carbonyl is reduced to a methylene group.
Q2: Why is a high-boiling solvent like diethylene glycol used in this reaction?
A2: A high-boiling solvent is necessary to achieve the high temperatures (typically 180-200°C) required for the decomposition of the intermediate hydrazone to the final product and nitrogen gas.[2][3]
Q3: What is the Huang-Minlon modification of the Wolff-Kishner reduction, and why is it recommended?
A3: The Huang-Minlon modification is a one-pot procedure where the carbonyl compound, hydrazine hydrate, and a strong base are refluxed in a high-boiling solvent like diethylene glycol. After the initial formation of the hydrazone, water and excess hydrazine are distilled off to allow the reaction temperature to rise, which facilitates the decomposition of the hydrazone. This modification generally leads to shorter reaction times and higher yields compared to the original procedure.[2][3]
Q4: Can I use sodium hydroxide instead of potassium hydroxide?
A4: Yes, sodium hydroxide can also be used as the strong base in the Wolff-Kishner reduction. Both are effective in promoting the reaction.
Q5: My starting material has other functional groups. Will they be affected by the Wolff-Kishner conditions?
A5: The strongly basic and high-temperature conditions of the Wolff-Kishner reduction can affect base-sensitive functional groups. For example, esters and amides may be hydrolyzed. Halogen substituents on the aromatic ring may also be susceptible to nucleophilic substitution. It is crucial to consider the stability of all functional groups in your molecule under these harsh conditions.
Q6: What are the main side products to look out for in the Wolff-Kishner reduction of 2-acetylbenzofuran?
A6: Common side products for Wolff-Kishner reductions, in general, include the corresponding azine (from the reaction of the hydrazone with unreacted starting material) and the alcohol (from reduction of the carbonyl group).[1] Specifically for 2-acetylbenzofuran, there is a potential for ring-opening of the furan moiety due to the strongly basic conditions, which could lead to phenolic byproducts.
Q7: Are there alternative methods to reduce the acetyl group of 2-acetylbenzofuran?
A7: Yes, the Clemmensen reduction (amalgamated zinc and hydrochloric acid) is a common alternative that is performed under acidic conditions. The choice between the Wolff-Kishner and Clemmensen reduction often depends on the stability of the other functional groups present in the molecule to acidic or basic conditions. Catalytic hydrogenation is another possibility, although it may also reduce other functional groups or the benzofuran ring itself under certain conditions.
Experimental Protocols
Huang-Minlon Modification of the Wolff-Kishner Reduction of 2-Acetylbenzofuran
This protocol is a standard procedure for the deoxygenation of aryl ketones and is adaptable for 2-acetylbenzofuran.
Materials:
-
2-acetylbenzofuran
-
Diethylene glycol
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (KOH) pellets
-
Hydrochloric acid (HCl), dilute (e.g., 2M) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-acetylbenzofuran (1 equivalent), diethylene glycol (approximately 10-20 volumes per gram of starting material), and hydrazine hydrate (3-4 equivalents).
-
Add potassium hydroxide pellets (3-4 equivalents) to the mixture.
-
Heat the mixture to reflux (around 130-140°C) for 1-2 hours to ensure the complete formation of the hydrazone.
-
After the initial reflux, replace the reflux condenser with a distillation apparatus and slowly raise the temperature of the heating mantle.
-
Carefully distill off water and excess hydrazine hydrate. The temperature of the reaction mixture will rise.
-
Once the temperature of the reaction mixture reaches 190-200°C, reattach the reflux condenser and maintain this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker of cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a neutral or slightly acidic pH.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for the Wolff-Kishner reduction of 2-acetylbenzofuran.
Caption: Troubleshooting flowchart for the Wolff-Kishner reduction.
References
- 1. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 2. What is the difference between Clemmensen reduction and Wolff Kishner - askIITians [askiitians.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Ethylbenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethylbenzofuran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Low Purity of this compound After Synthesis
Q1: My crude this compound shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely impurities and how can I remove them?
A1: Impurities in crude this compound typically originate from starting materials, side-products, or degradation. Common synthetic routes, such as the reaction of salicylaldehyde with chloroacetone followed by further reactions, can introduce specific contaminants.[1] The primary methods for removal include distillation, column chromatography, and recrystallization.
| Impurity Category | Potential Compounds | Suggested Primary Purification Method |
| Starting Materials | Salicylaldehyde, Chloroacetone, related precursors | Distillation, Column Chromatography |
| By-products | Unreacted intermediates, polymeric materials | Column Chromatography, Distillation |
| Solvents | Reaction solvents (e.g., DMF, acetone, benzene) | Evaporation under reduced pressure, Distillation |
| Degradation Products | Oxidized or polymerized benzofuran derivatives | Column Chromatography, Recrystallization |
Issue 2: Difficulty with Column Chromatography Purification
Q1: I'm having trouble with the column chromatography purification of this compound. What are some common problems and their solutions?
A1: Column chromatography is a powerful technique for purifying this compound, but challenges can arise. Here are some common issues and their resolutions:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase. A good starting point for this compound on silica gel is a hexane/ethyl acetate gradient.[2] An ideal Rf value on TLC for the product is around 0.3. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Tailing of Spots on TLC | The compound may be too concentrated or interacting strongly with the stationary phase. | Dilute the sample before loading. The addition of a small amount of a slightly more polar solvent to the mobile phase can sometimes help. |
Issue 3: Challenges with Recrystallization
Q1: I am unable to obtain crystals of this compound, or the resulting crystals are impure. What should I do?
A1: Recrystallization can be an effective final purification step. However, finding the right conditions is crucial.
| Problem | Possible Cause | Solution |
| Oiling Out | The solution is supersaturated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization. |
| No Crystal Formation | The compound is too soluble in the chosen solvent, or the solution is too dilute. | A good recrystallization solvent should dissolve the compound when hot but sparingly when cold. Try a mixed solvent system. If the solution is too dilute, evaporate some of the solvent.[3] |
| Colored Crystals | Impurities are trapped in the crystal lattice. | Perform a hot filtration with activated charcoal to remove colored impurities. A second recrystallization may be necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are:
-
Vacuum Distillation: Suitable for large quantities and for removing non-volatile impurities.
-
Column Chromatography: Excellent for separating impurities with different polarities.[2]
-
Recrystallization: Often used as a final step to achieve high purity, particularly if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent.[4][5]
Q2: What are the typical physical properties of this compound?
A2: Key physical properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O[6] |
| Molecular Weight | 146.19 g/mol [6] |
| Appearance | Liquid |
| Boiling Point | 210 °C at 760 mmHg[6][7] |
| Density | 1.05 g/cm³[6] |
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components and their relative abundance, as well as their mass spectra for identification.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.[10][11] Quantitative NMR (qNMR) can be used for accurate purity determination.[12]
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is a general guideline and should be optimized based on the specific impurity profile and available equipment.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring (if using a stir bar).
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point at the applied pressure. The boiling point of this compound is 210 °C at atmospheric pressure (760 mmHg).[6] Under vacuum, the boiling point will be significantly lower.
-
-
Analysis: Analyze the collected fractions by TLC or GC-MS to determine their purity.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Recrystallization of Benzofuran Derivatives (General Procedure)
While this compound is a liquid at room temperature, this general protocol can be adapted if it is a solid derivative or if crystallization can be induced.
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is soluble when hot but insoluble when cold. Common solvents for benzofuran derivatives include petroleum ether/ethyl acetate and methanol/acetone mixtures.[4][5][13]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 3131-63-3 [chemnet.com]
- 7. This compound, CAS No. 3131-63-3 - iChemical [ichemical.com]
- 8. sciresjournals.com [sciresjournals.com]
- 9. Ethyl-2-benzofuran [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Overcoming low reactivity of starting materials for 2-Ethylbenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Ethylbenzofuran, particularly those arising from the low reactivity of starting materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Traditional Two-Step Synthesis via 2-Acetylbenzofuran
This route involves the formation of 2-acetylbenzofuran, followed by a reduction to this compound.
Problem: Low yield in the formation of 2-acetylbenzofuran from salicylaldehyde and chloroacetone.
-
Possible Cause: Incomplete reaction due to insufficient base or reaction time.
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure an adequate excess of a suitable base, such as potassium carbonate, is used to facilitate the condensation reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Solvent Choice: Use a dry, polar aprotic solvent like acetone or DMF to ensure solubility of reactants and facilitate the reaction.
-
Problem: Incomplete Wolff-Kishner reduction of 2-acetylbenzofuran.
-
Possible Cause: Suboptimal reaction conditions, such as temperature or base strength, or the presence of water.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can interfere with the formation of the hydrazone and the subsequent reduction.
-
High Temperature: The Wolff-Kishner reduction typically requires high temperatures (180-200 °C) to drive the reaction to completion and facilitate the expulsion of nitrogen gas.[1][2]
-
Strong Base: Use a strong base like potassium hydroxide or potassium tert-butoxide in a high-boiling solvent such as diethylene glycol.[3]
-
Hydrazone Formation: Ensure complete formation of the hydrazone intermediate before proceeding with the high-temperature reduction step. This can sometimes be favored by milder initial conditions.[4]
-
Problem: Low yield in the Friedel-Crafts acylation of benzofuran.
-
Possible Cause: Deactivation of the benzofuran ring, suboptimal Lewis acid catalyst, or competing side reactions.
-
Troubleshooting Steps:
-
Catalyst Choice: Use a suitable Lewis acid catalyst, such as aluminum chloride or tin(IV) chloride. The choice of catalyst can influence the regioselectivity and yield.[5]
-
Solvent: A non-polar solvent like carbon disulfide or nitrobenzene is often used for Friedel-Crafts reactions.
-
Temperature Control: Maintain a low temperature during the addition of the acylating agent to minimize side reactions.
-
Reaction Monitoring: Follow the reaction progress by TLC to determine the optimal reaction time and prevent product decomposition.
-
Route 2: Modern One-Pot Syntheses (Palladium or Copper-Catalyzed)
These routes typically involve a Sonogashira coupling of a 2-halophenol with 1-butyne, followed by an intramolecular cyclization.
Problem: Low yield in the Sonogashira coupling reaction.
-
Possible Cause: Inactive catalyst, presence of oxygen, or issues with the volatility of 1-butyne.
-
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[6][7]
-
Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation.
-
Handling 1-Butyne: As 1-butyne is a volatile gas, it is best to bubble it through the reaction mixture at a controlled rate or use a sealed reaction vessel. Alternatively, an in-situ generation method or the use of a less volatile surrogate can be considered.[8]
-
Base and Solvent: Use a suitable base, such as triethylamine or diisopropylethylamine, which can also serve as the solvent.[6]
-
Problem: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.
-
Possible Cause: Presence of oxygen and/or high concentration of the copper co-catalyst.
-
Troubleshooting Steps:
-
Minimize Oxygen: As mentioned above, a strictly inert atmosphere is crucial.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can eliminate Glaser coupling, though it may require a more active palladium catalyst or different ligands.[9]
-
Slow Addition of Alkyne: Adding the 1-butyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Route 3: Transition-Metal-Free Synthesis
This route involves the base-catalyzed intramolecular cyclization of 2-(but-1-yn-1-yl)phenol.
Problem: Low yield or incomplete cyclization.
-
Possible Cause: The base may not be strong enough to deprotonate the phenol, or the reaction temperature is too low.
-
Troubleshooting Steps:
-
Base Selection: Stronger bases are often required for this cyclization. Cesium carbonate (Cs₂CO₃) has been reported to be effective.[8][10]
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can facilitate the reaction.
-
Temperature Optimization: While the reaction can proceed at moderate temperatures, some optimization may be necessary to achieve a good yield without product decomposition.
-
Frequently Asked Questions (FAQs)
Q1: My starting material, 2-iodophenol, is expensive. Are there more cost-effective alternatives for the Sonogashira coupling route?
A1: Yes, 2-bromophenol can be a more economical starting material. However, it is generally less reactive than 2-iodophenol, so the reaction may require a more active palladium catalyst, higher catalyst loading, or more forcing reaction conditions (e.g., higher temperature, longer reaction time) to achieve a comparable yield.
Q2: I am having trouble with the purification of this compound. What are the recommended methods?
A2: this compound is a relatively non-polar compound. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a common and effective purification method. Distillation under reduced pressure can also be a viable option for purification, especially on a larger scale.
Q3: Can I use a different reducing agent for the conversion of 2-acetylbenzofuran to this compound instead of the Wolff-Kishner reduction?
A3: Yes, other reduction methods can be employed. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a common alternative that is performed under acidic conditions.[1] Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also be effective, although this may sometimes lead to over-reduction of the furan ring under harsh conditions. The choice of method will depend on the other functional groups present in your molecule.
Q4: How can I confirm the successful synthesis of this compound?
A4: The structure of this compound can be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic and furan protons. ¹³C NMR will show the corresponding carbon signals. Mass spectrometry will show the correct molecular ion peak.
Data Presentation
The following tables summarize typical reaction conditions and yields for the different synthetic routes to this compound.
Table 1: Traditional Two-Step Synthesis of this compound
| Step | Starting Materials | Reagents and Conditions | Typical Yield | Reference(s) |
| 1a. Acylation | Benzofuran, Acetic Anhydride | Phosphoric acid | Moderate | [11] |
| 1b. Acylation | Salicylaldehyde, Chloroacetone | K₂CO₃, Acetone, reflux | Good | [12] |
| 2. Reduction | 2-Acetylbenzofuran | Hydrazine hydrate, KOH, diethylene glycol, 190-200 °C | Good to Excellent | [3][4] |
Table 2: Modern One-Pot Syntheses of 2-Substituted Benzofurans
| Method | Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |
| Pd-catalyzed | 2-Iodophenol, 1-Butyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N / THF | RT to 60 | Good | [6][13] |
| Cu-catalyzed | 2-Iodophenol, 1-Butyne | CuI | Cs₂CO₃ | DMSO | 90 | Good | [14][15] |
| Metal-free | 2-(But-1-yn-1-yl)phenol | Cs₂CO₃ | DMF | 80-100 | Good to Excellent | [8][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add chloroacetone (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-acetylbenzofuran.[12]
Protocol 2: Wolff-Kishner Reduction of 2-Acetylbenzofuran
-
To a round-bottom flask equipped with a reflux condenser, add 2-acetylbenzofuran (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).
-
Heat the mixture to 100-120 °C for 1-2 hours to ensure complete formation of the hydrazone.
-
Carefully add potassium hydroxide pellets (5.0 eq) to the reaction mixture.
-
Increase the temperature to 190-200 °C and reflux for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.[3][4]
Protocol 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
To a dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add degassed triethylamine as the solvent.
-
Bubble 1-butyne gas through the reaction mixture at room temperature for 1-2 hours, or until TLC indicates consumption of the 2-iodophenol.
-
Heat the reaction mixture to 60-80 °C to effect intramolecular cyclization, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for Sonogashira coupling.
Caption: Troubleshooting workflow for Wolff-Kishner reduction.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Wolff-Kishner Reduction [organic-chemistry.org]
- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Column chromatography conditions for 2-Ethylbenzofuran purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-ethylbenzofuran using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Its polarity is well-suited for separating benzofuran derivatives from common impurities. Standard silica gel with a mesh size of 200-300 is often a good starting point.
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A non-polar solvent system is generally effective for the elution of this compound. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A common and effective mobile phase system is a mixture of n-hexane and ethyl acetate.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column chromatography.[1] Fractions collected from the column should be spotted on a TLC plate to identify which fractions contain the purified this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Multiple impurities are present in the crude product. | Based on common synthetic routes, likely impurities include unreacted starting materials and reaction by-products. A primary purification step, such as filtration through a plug of silica, may be necessary before column chromatography. |
| Difficulty Removing an Impurity with a Similar Rf Value | The impurity has a similar polarity to this compound. | Optimize the mobile phase by using a less polar solvent system to improve separation. A shallow gradient elution can also enhance resolution between compounds with close Rf values.[2] |
| Product is "Oiling Out" During Recrystallization After Column Chromatography | The solution is supersaturated, the cooling rate is too fast, or impurities are inhibiting crystal formation. | Ensure the collected fractions are sufficiently pure before attempting recrystallization. Allow the solution to cool slowly to room temperature before further cooling. Using seed crystals, if available, can also promote proper crystallization.[2] |
| Low Yield of Purified Product | Loss of product during liquid-liquid extraction or column chromatography. | To minimize loss, ensure the correct pH is used during extractions to prevent the product from remaining in the aqueous layer. For chromatography, select a solvent system that allows for efficient elution without excessive band broadening. |
Experimental Protocols
Protocol: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., n-hexane).[2]
- Ensure the silica gel is packed uniformly to avoid channels and cracks.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
- Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
- Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.[2]
3. Elution:
- Begin elution with a non-polar mobile phase, such as 100% n-hexane.
- Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent, like ethyl acetate. A common starting gradient could be from 0% to 5% ethyl acetate in n-hexane.
- Collect fractions in separate test tubes.
4. Fraction Analysis:
- Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Table of Representative Column Chromatography Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Alternative Normal Phase) |
| Stationary Phase | Silica Gel (200-300 mesh) | Alumina (Neutral) |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) | Cyclohexane / Dichloromethane (Gradient) |
| Gradient | 0% to 10% Ethyl Acetate | 0% to 20% Dichloromethane |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | UV (254 nm) or TLC with staining | UV (254 nm) or TLC with staining |
Visual Guides
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Poor Chromatographic Separation.
References
Preventing decomposition of 2-Ethylbenzofuran during synthesis
Welcome to the technical support center for the synthesis of 2-Ethylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and prevent the decomposition of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, and the purity of starting materials. Here are some troubleshooting steps to optimize your yield:
-
Reaction Temperature: Temperature plays a critical role. Excessively high temperatures can lead to the decomposition of both reactants and the this compound product. It is advisable to perform a temperature screen to identify the optimal range for your specific synthetic route.[1]
-
Catalyst and Ligand Selection: For palladium-catalyzed reactions, such as the Sonogashira coupling, the choice of catalyst and ligand is crucial. If you are experiencing low yields, consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. In some cases, a copper co-catalyst like CuI is also employed.[2]
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the reaction rate. Aprotic polar solvents such as DMF or DMSO are commonly used. The choice of an appropriate base, whether inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., triethylamine), is also critical and can be substrate-dependent.
-
Inert Atmosphere: Many catalytic systems used in benzofuran synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and glassware are thoroughly dried.
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower the overall yield. Ensure the purity of reactants like salicylaldehyde derivatives, alkynes, or phosphonium salts before starting the reaction.
Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. The nature of the byproducts will depend on the synthetic route you are employing.
-
For Sonogashira Coupling (from o-iodophenol and 1-butyne):
-
Homocoupling of Alkyne: A frequent side reaction is the homocoupling of 1-butyne (Glaser coupling), especially when a copper co-catalyst is used. To minimize this, you can try running the reaction under copper-free conditions, although this might require a higher palladium catalyst loading. Slow addition of the 1-butyne can also help by keeping its concentration low.
-
-
For Wittig Reaction (from salicylaldehyde and ethyltriphenylphosphonium bromide):
-
Triphenylphosphine Oxide: The Wittig reaction produces triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes be difficult to separate from the desired this compound. Careful purification by column chromatography or recrystallization is necessary.
-
Unexpected Acylation: In some instances of intramolecular Wittig reactions for benzofuran synthesis, unexpected 3-aroylbenzofuran side products have been observed. While the mechanism for this is specific to the reagents used, it highlights the possibility of complex side reactions.
-
-
General Strategies to Minimize Byproducts:
-
Control of Stoichiometry: Carefully controlling the ratio of your reactants is essential. An excess of one reactant may favor an undesired reaction pathway.
-
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time to maximize product formation and minimize byproduct generation.
-
Q3: My this compound appears to be decomposing during purification. What are the likely causes and how can I prevent this?
A3: this compound, like many heterocyclic compounds, can be sensitive to heat and acidic or basic conditions, which are often encountered during workup and purification.
-
Thermal Decomposition: Avoid excessive temperatures during solvent removal or distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point. Thermal decomposition can lead to complex mixtures of degradation products.
-
Acid/Base Instability: The furan ring system can be susceptible to cleavage under strong acidic or basic conditions.
-
Acidic Conditions: Acid-catalyzed cyclization is a method to synthesize benzofurans, but harsh acidic workups can potentially lead to ring-opening or other rearrangements. If an acidic wash is necessary, use a dilute acid and minimize contact time.
-
Basic Conditions: While some syntheses are performed under basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, may cause decomposition. Neutralize the reaction mixture as soon as the reaction is complete.
-
-
Oxidative Degradation: Benzofurans can be susceptible to oxidative cleavage. Avoid exposing the reaction mixture or the purified product to strong oxidizing agents or prolonged exposure to air, especially at elevated temperatures. If the reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere.
Data Summary
The following tables summarize key parameters that can be optimized to improve the yield and purity of this compound.
Table 1: Influence of Reaction Parameters on Yield and Purity
| Parameter | Condition | Potential Impact on this compound Synthesis | Troubleshooting Actions |
| Temperature | Too High | - Product decomposition- Increased byproduct formation | Perform a temperature screening to find the optimal range.[1] |
| Too Low | - Slow or incomplete reaction | Gradually increase the temperature while monitoring the reaction. | |
| Catalyst | Inactive/Inappropriate | - Low conversion of starting materials | Screen different catalysts and ligands; ensure the catalyst is fresh and handled under inert conditions. |
| Solvent | Incorrect Polarity | - Poor solubility of reactants- Slower reaction rates | Test a range of aprotic polar solvents (e.g., DMF, DMSO, THF). |
| Base | Too Strong/Weak | - Incomplete reaction- Promotion of side reactions | Screen different inorganic and organic bases. |
| Atmosphere | Presence of O₂/H₂O | - Catalyst deactivation- Oxidative degradation of product | Use dried solvents and glassware, and maintain an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization (General Procedure)
This protocol describes a one-pot synthesis of 2-arylbenzofurans that can be adapted for 2-alkylbenzofurans.
Materials:
-
o-Iodophenol (1.0 mmol)
-
1-Butyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add o-iodophenol, PdCl₂(PPh₃)₂, CuI, and the anhydrous solvent.
-
Add the base (e.g., triethylamine) to the mixture.
-
Slowly add 1-butyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde and Chloroacetone (Adaptable for this compound)
This protocol for a related compound can serve as a starting point for developing a synthesis for this compound, potentially by using a different α-halo ketone.
Materials:
-
Salicylaldehyde (0.1 mol)
-
Chloroacetone (0.12 mol)
-
Anhydrous Potassium Carbonate (30 g)
-
Dry Acetone (150 mL)
Procedure:
-
In a round-bottom flask, combine salicylaldehyde, chloroacetone, and anhydrous potassium carbonate in dry acetone.
-
Gently reflux the mixture for approximately 13 hours. Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Diagram 2: Potential Decomposition Pathways of this compound
Caption: Potential decomposition pathways for this compound under various conditions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Ethylbenzofuran and 2-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Summary of Biological Activities
While direct quantitative comparisons are challenging due to the lack of head-to-head studies, the existing literature indicates that derivatives of both 2-ethylbenzofuran and 2-methylbenzofuran are precursors to compounds with significant pharmacological potential. Derivatives of 2-methylbenzofuran have been more extensively explored, with a significant body of research focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Research into this compound derivatives has also revealed promising anti-inflammatory and analgesic activities.
| Biological Activity | This compound Derivatives | 2-Methylbenzofuran Derivatives | Key Findings & References |
| Anticancer Activity | Limited specific data available for simple derivatives. | Derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] | Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated notable anticancer potential.[1] The position of substituents on the benzofuran ring is a critical determinant of biological activity.[1] |
| Antimicrobial Activity | Limited specific data available for simple derivatives. | Derivatives exhibit broad-spectrum antibacterial and antifungal activities.[2] | 2-substituted-3-methylbenzofuran derivatives have been synthesized and shown to possess significant antimicrobial properties.[2] The introduction of different functional groups can modulate the antimicrobial spectrum and potency. |
| Anti-inflammatory Activity | Derivatives are suggested to possess anti-inflammatory properties. | Derivatives have demonstrated significant anti-inflammatory effects in various assays. | Benzofuran derivatives isolated from Penicillium crustosum have shown potent inhibition of nitric oxide (NO) production, a key inflammatory mediator.[3] |
| Analgesic Activity | Derivatives are suggested to possess analgesic properties. | Limited specific data available for simple derivatives. | Further investigation is required to quantify and compare the analgesic potential. |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activities of benzofuran derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound, 2-methylbenzofuran, or their derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The 50% inhibitory concentration (IC50) value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in their respective appropriate broth media overnight at 37°C and 28°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal growth temperatures.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value is then determined.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the initial in vitro screening of the biological activities of test compounds.
Structure-Activity Relationship (SAR) Concept for Benzofuran Derivatives
Caption: Conceptual diagram illustrating how substitutions on the benzofuran core influence biological activity.
References
Unveiling the Potential: A Comparative Analysis of Benzofuran Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous journey. Among the myriad of heterocyclic compounds, benzofuran derivatives have emerged as a promising scaffold, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases. This guide provides a comparative study of these derivatives, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid in the understanding and advancement of benzofuran-based drug discovery.
Data Presentation: A Quantitative Comparison
The inhibitory potential of various benzofuran derivatives against different enzyme targets is summarized below. The data, presented in terms of IC50 and Ki values, allows for a direct comparison of the efficacy of these compounds.
Cholinesterase Inhibitors
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in acetylcholine levels. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes that hydrolyze acetylcholine.[1] Inhibiting these enzymes can help manage the symptoms of the disease.[2] Several 2-arylbenzofuran derivatives have shown potent inhibitory activity against BChE, with some being more potent than the standard drug galantamine.[1]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Cathafuran C (14) | BChE | 2.5 | 1.7 | [1] |
| Moracin M (10) | BChE | 38.08 | - | [1] |
| Moracin O (12) | BChE | 28.22 | - | [1] |
| Moracin P (13) | BChE | 37.96 | - | [1] |
| Galantamine (Positive Control) | BChE | 35.3 | - | [1] |
| Compound 9 | AChE | 81.2 | - | [1] |
| Compound 11 | AChE | 40.5 | - | [1] |
| Compound 7c | AChE | 0.058 | - | [3] |
| Compound 7e | AChE | 0.086 | - | [3] |
| Donepezil (Reference) | AChE | 0.049 | - | [3] |
| Compound A4 | AChE | 11 | - | [4] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][6] Specifically, isoforms hCA IX and XII are associated with tumors.[7] Benzofuran-based sulfonamides and carboxylic acids have been developed as potent and selective inhibitors of these cancer-related CA isoforms.[5][6]
| Compound/Derivative | Target Enzyme | KI (nM) | Reference |
| MBFS 11b | hCA IX | 8.4 | [5] |
| MBFS 17 | hCA IX | 7.6 | [5] |
| BBFS 28b | hCA IX | 5.5 | [5] |
| BBFS 29a | hCA IX | 7.1 | [5] |
| BBFS 30 | hCA IX | 1.8 | [5] |
| Compound 9b | hCA IX | 910 | [6] |
| Compound 9e | hCA IX | 790 | [6] |
| Compound 9f | hCA IX | 560 | [6] |
| Arylsulfonehydrazones 9 | hCA IX | 10.0–97.5 | [7] |
| Arylsulfonehydrazones 9 | hCA XII | 10.1–71.8 | [7] |
Kinase Inhibitors
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] Benzofuran derivatives have been investigated as inhibitors of various kinases, including Aurora B kinase, mTOR, and cyclin-dependent kinases (CDKs), demonstrating their potential as anticancer agents.[8][9][10]
| Compound/Derivative | Target Enzyme/Cell Line | IC50 (µM) | Reference |
| Compound 14 | MCF-7 (Breast Cancer) | 0.07 | [10] |
| Lapatinib (Reference) | MCF-7 (Breast Cancer) | 4.69 | [10] |
| Lead Compound S6 | Aurora B Kinase | - | [8] |
| Compound 30b | SQ20B (Cancer Cell Line) | - | [9] |
| Dibenzofuran derivative 44 | Pim-1/2 Kinases | - | [11] |
Other Enzyme Inhibitors
The versatility of the benzofuran scaffold extends to the inhibition of other enzymes such as lysine-specific demethylase 1 (LSD1) and sirtuins (SIRT), which are epigenetic modifiers and potential targets for cancer therapy.[12][13]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 17i | LSD1 | 0.065 | [12] |
| Compound 7e | SIRT2 | 3.81 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key enzyme inhibition assays cited in the comparative data.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
Test compound at various concentrations
-
AChE or BChE solution
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to initiate the reaction.
-
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different carbonic anhydrase (CA) isoforms is typically assessed using a stopped-flow CO2 hydration assay.
Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO2). The change in pH due to the formation of carbonic acid is monitored using a pH indicator.
Procedure:
-
Prepare solutions of the purified CA isoenzyme, the test compound, and a pH indicator in a suitable buffer (e.g., Tris-HCl).
-
The enzyme and inhibitor solutions are mixed and pre-incubated.
-
The enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor.
-
The Ki, a measure of the inhibitor's binding affinity, is calculated from the reaction rates at different inhibitor concentrations using the Cheng-Prusoff equation.
Kinase Inhibition Assay
A variety of methods can be used to assess kinase inhibition, including radiometric assays, fluorescence-based assays, and luminescence-based assays. A common approach is the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
Set up the kinase reaction by combining the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the test compound in a microplate.
-
Incubate the reaction mixture at an appropriate temperature for a specific duration to allow the kinase to phosphorylate the substrate.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP, and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Science
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: A generalized workflow for in vitro enzyme inhibition screening.
Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives.
Caption: Mechanism of cholinesterase inhibition by benzofuran derivatives in the context of Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 3. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]
- 5. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 2-Ethylbenzofuran
This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Ethylbenzofuran. The information is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable analytical methods for this compound.
Introduction to this compound and its Quantification
This compound is a heterocyclic organic compound that can be found as an impurity or a building block in the synthesis of more complex molecules, including pharmaceuticals. Accurate quantification of this compound is crucial for quality control, ensuring the purity of starting materials, and monitoring reaction kinetics. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While HPLC is a robust and widely used technique for non-volatile and thermally labile compounds, GC-MS offers high sensitivity and specificity, particularly for volatile compounds.
| Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Typically 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/g | - |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 ng/g | - |
| Specificity | High (Separates analyte from potential impurities) | Very High (Mass selective detection) | The method should unequivocally assess the analyte in the presence of components which may be expected to be present. |
Methodology and Experimental Protocols
Detailed methodologies for the proposed HPLC method and a typical GC-MS method are provided below. These protocols serve as a starting point for researchers to implement and validate these methods in their own laboratories.
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to provide a sensitive and specific assay for this compound.
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions :
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Acetonitrile and water (70:30, v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 246 nm (based on the expected UV absorbance of the benzofuran ring).
-
Run Time : 10 minutes.
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation : Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters : The analytical method should be validated according to ICH guidelines.[1] Key validation parameters are summarized below:
-
Specificity : The ability of the method to resolve the analyte peak from other components in the sample matrix.
-
Linearity : Assessed by analyzing a series of standards over the desired concentration range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy : Determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision : Evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) : The lowest concentration of the analyte that can be detected.
-
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2]
-
Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the quantification of volatile and semi-volatile compounds like this compound.[3][4]
Instrumentation : A standard GC-MS system.
Chromatographic Conditions :
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode : Splitless.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Detection Mode : Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 146, 131).
Sample Preparation : For solid samples, a solvent extraction (e.g., with dichloromethane or hexane) may be necessary. For liquid samples, a direct injection or a headspace solid-phase microextraction (SPME) can be employed for sample preparation.[3][5]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Ethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Ethylbenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and data presented for easy interpretation.
Introduction
This compound is a valuable building block in medicinal chemistry, contributing to the core structure of numerous biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide explores two distinct and common methodologies for its preparation: a classical two-step synthesis commencing from salicylaldehyde and a modern palladium-catalyzed approach involving a Sonogashira coupling and cyclization.
Comparison of Synthetic Routes
| Parameter | Route 1: From Salicylaldehyde | Route 2: From Benzofuran |
| Starting Materials | Salicylaldehyde, 1-Chloroacetone | Benzofuran, Propionic Anhydride |
| Key Reactions | Alkylation, Wolff-Kishner Reduction | Friedel-Crafts Acylation, Wolff-Kishner or Clemmensen Reduction |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Reagents & Conditions | Basic conditions, high temperatures for reduction | Lewis acid catalyst, high temperatures for reduction |
| Advantages | Readily available starting materials. | Direct introduction of the ethyl group precursor. |
| Disadvantages | Use of hazardous hydrazine in Wolff-Kishner reduction. | Potential for side reactions in Friedel-Crafts acylation. |
Synthetic Pathway Visualizations
Caption: Comparative overview of two synthetic pathways to this compound.
Experimental Protocols
Route 1: Synthesis from Salicylaldehyde
This synthesis involves two sequential steps: the formation of 2-acetylbenzofuran followed by its reduction.
Step 1: Synthesis of 2-Acetylbenzofuran
-
Materials:
-
Salicylaldehyde
-
1-Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Petroleum Ether (for recrystallization)
-
-
Procedure:
-
A mixture of salicylaldehyde (0.1 mole), 1-chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL) is gently refluxed for 13 hours.
-
After cooling, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield crude 2-acetylbenzofuran as a dark yellow solid.
-
The crude product is purified by recrystallization from petroleum ether.
-
Step 2: Wolff-Kishner Reduction of 2-Acetylbenzofuran to this compound
-
Materials:
-
2-Acetylbenzofuran
-
Hydrazine hydrate (85%)
-
Potassium Hydroxide (KOH)
-
Diethylene Glycol
-
-
Procedure:
-
A mixture of 2-acetylbenzofuran (10 mmol), 85% hydrazine hydrate (20 mmol), and potassium hydroxide (30 mmol) in diethylene glycol (50 mL) is heated to reflux.
-
Water and excess hydrazine are distilled off, and the temperature is allowed to rise to 190-200°C.
-
The reaction mixture is maintained at this temperature for 4 hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
Route 2: Synthesis from Benzofuran
This route also comprises two main steps: Friedel-Crafts acylation followed by reduction.
Step 1: Friedel-Crafts Acylation of Benzofuran
-
Materials:
-
Benzofuran
-
Propionic Anhydride
-
Tin(IV) chloride (SnCl₄)
-
1,2-Dichloroethane
-
-
Procedure:
-
To a stirred solution of benzofuran (10 mmol) in 1,2-dichloroethane (20 mL) at 0°C, tin(IV) chloride (12 mmol) is added dropwise.
-
Propionic anhydride (11 mmol) is then added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude 2-propanoylbenzofuran is purified by column chromatography.
-
Step 2: Reduction of 2-Propanoylbenzofuran
The reduction of the keto group can be achieved via a Wolff-Kishner reduction as described in Route 1, Step 2, or alternatively, via a Clemmensen reduction for base-sensitive substrates.
Data Summary
| Route | Step | Product | Yield (%) | Purity |
| 1 | 1 | 2-Acetylbenzofuran | ~75-85 | >95% (after recrystallization) |
| 2 | This compound | ~80-90 | >98% (after distillation) | |
| 2 | 1 | 2-Propanoylbenzofuran | ~60-70 | >95% (after chromatography) |
| 2 | This compound | ~80-90 | >98% (after distillation) |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Logical Relationship of Key Steps
Caption: Logical progression from starting materials to the final product for each synthetic route.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents like hydrazine. The classical route starting from salicylaldehyde is well-established and utilizes readily accessible precursors. The Friedel-Crafts acylation of benzofuran provides a more direct approach to introducing the ethyl precursor, though it may require more careful optimization to control regioselectivity. For large-scale production, further optimization of reaction conditions to improve yields and minimize waste would be beneficial for both routes.
The Versatile Benzofuran Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Alkylbenzofuran Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-alkylbenzofuran derivatives, supported by experimental data. We delve into their structure-activity relationships (SAR), offering insights into the molecular features governing their efficacy as anticancer, anti-inflammatory, and antimicrobial agents.
The benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Modifications at the 2-position of the benzofuran ring with various alkyl and aryl groups have been a key strategy for developing novel therapeutic agents.[1] This guide synthesizes findings from recent studies to elucidate the SAR of these derivatives, providing a valuable resource for drug discovery and development.
Comparative Biological Activities of 2-Substituted Benzofuran Derivatives
The biological potency of 2-alkylbenzofuran derivatives is significantly influenced by the nature and position of substituents on both the benzofuran core and the 2-alkyl/aryl moiety. The following tables summarize the in vitro activities of various derivatives against different biological targets.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, DNA gyrase, and protein kinases.[4][5]
Table 1: Anticancer Activity of 2-Substituted Benzofuran Derivatives
| Compound | 2-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Methyl-2-phenylbenzofuran | Phenyl | 7-Methyl | K562 (Leukemia) | 5 | [6] |
| 3-methylbenzofuran derivative | Aryl with p-methoxy group | 3-Methyl | A549 (Lung Cancer) | 1.48 | [5][6] |
| Bromo derivative 14c | Aryl | Bromo | HCT116 (Colon Cancer) | 3.27 | [6] |
| Compound 3 | N-phenethyl carboxamide | Morpholinyl at para position of N-phenethyl ring | K562 (Leukemia) | (Comparable to Doxorubicin at 1.136 µM) | [1] |
| Compound 8 (CA-A4 analogue) | Trimethoxy acetophenone | - | - | 0.43 | [1] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Phenyl | 4,6-di(benzyloxy) | Pin1 (Hepatocellular Carcinoma related) | 0.874 | [5][6] |
| Compound 20 | Aryl | Hydroxyl at R4 and R6 | - | - | [7][8][9] |
| Compound 10h | 3',4',5'-trimethoxybenzoyl | 3-Me, 5-NH2, 6-OMe | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 0.016 - 0.024 | [10] |
| Compound 22 | 4-MeO-phenylacetylene | - | A549, ME-180, ACHN, B-16 | 0.08 - 1.14 | [10] |
| Compound 25 | Alkenyl at position 5 | - | ME-180, A549, ACHN, B-16 | 0.06 - 0.17 | [10] |
| Compound 36b | Piperazine-based | - | LSD1 inhibition | 0.065 | [5] |
| Compound 50g | Benzofuran-2-carboxamide | 1-(benzofuran-3-yl)-1H-1,2,3-triazole | HCT-116, HeLa, HepG2, A549 | 0.57 - 5.74 | [5] |
SAR Insights for Anticancer Activity:
-
Substitutions at the C-2 position are crucial for cytotoxic activity.[1]
-
The presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity, which is further potentiated by a morpholinyl substitution.[1]
-
Electron-donating groups like methoxy on the phenyl ring at the 2-position can increase anticancer activity.[5][11] Conversely, electron-withdrawing groups may decrease activity.[5][11]
-
The fusion of other heterocyclic rings, such as imidazole or quinazolinone, to the benzofuran scaffold can yield compounds with potent cytotoxicity.[1]
-
Halogen-substituted rings, particularly without a methoxy substituent, can be detrimental to cytotoxic activity.[1]
Anti-inflammatory Activity
Certain benzofuran derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[6]
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Source/Class | Assay | IC50 (µM) | Reference |
| Compound 1 | Penicillium crustosum | NO production in LPS-stimulated RAW 264.7 macrophages | 17.3 | [12] |
| Compound 4 | Penicillium crustosum | NO production in LPS-stimulated RAW 264.7 macrophages | 16.5 | [12] |
SAR Insights for Anti-inflammatory Activity:
-
A double bond between C-2 and C-3 in the furan ring appears to confer superior anti-inflammatory activity compared to a single bond.[12]
-
The formation of a double bond at C-2 and C-11 has also been associated with potent anti-inflammatory effects.[12]
Antimicrobial Activity
Benzofuran derivatives have been investigated for their activity against a range of bacteria and fungi.[13][14][15][16]
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [12] |
| Compound 1 | Escherichia coli | 25 | [12] |
| Compound 1 | Staphylococcus aureus | 12.5 | [12] |
| Compound 2 | Staphylococcus aureus | 25 | [12] |
| Compound 6 | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | Potent activity | [12] |
| Compounds 20 and 21 | Various fungal species | 1.6 - 12.5 | [13] |
SAR Insights for Antimicrobial Activity:
-
The benzofuran, pyrazoline, and thiazole moieties are considered essential for antimicrobial activity in hybrid molecules.[13]
-
Benzofuran-5-ol derivatives have shown potent antifungal activity.[13]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test benzofuran derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for a short period before being stimulated with LPS (a potent inducer of NO production).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Visualizing Mechanisms and Workflows
Inhibition of Tubulin Polymerization by Benzofuran Derivatives
A significant mechanism of anticancer action for many benzofuran derivatives is the disruption of microtubule dynamics.[4] They often bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and induces apoptosis.[4]
Caption: Inhibition of tubulin polymerization by benzofuran derivatives.
General Synthetic Workflow for Benzofuran Derivatives
A common method for synthesizing the benzofuran scaffold involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative, followed by further modifications to introduce diverse functionalities.[4]
Caption: General synthetic workflow for 2-alkylbenzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Benzofuran: an emerging scaffold for antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Cross-Validation of GC-MS and HPLC for Benzofuran Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of benzofuran and its derivatives is of paramount importance due to their significant pharmacological activities. The selection of an appropriate analytical methodology is a critical step in ensuring reliable results. This guide presents a detailed cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of benzofuran compounds. By providing a direct comparison of their performance based on experimental data, this document aims to facilitate the selection of the most suitable method for specific research and quality control needs.
Quantitative Performance Comparison
The choice of an analytical technique is heavily influenced by its performance characteristics. The following tables summarize the quantitative data from a cross-validation study of 2-(2-thienyl)benzofuran, a representative benzofuran derivative, to provide a clear comparison between HPLC-UV and GC-MS.[1]
Table 1: Linearity and Range [1]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
Table 2: Accuracy (Recovery) [1]
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD) [1]
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ) [1]
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.01 |
| Limit of Quantification (LOQ) | 0.5 | 0.05 |
Experimental Protocols
Reproducibility and the ability to adapt analytical methods are critically dependent on detailed experimental protocols. The following sections outline the methodologies employed to generate the comparative data presented above.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
A reverse-phase HPLC method was established for the quantification of 2-(2-thienyl)benzofuran.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.[2]
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mixture of acetonitrile and water (70:30, v/v) was used for elution.[1]
-
Flow Rate : The mobile phase was delivered at a constant flow rate of 1.0 mL/min.[1]
-
Detection Wavelength : UV detection was performed at 310 nm.[1]
-
Sample Preparation : A stock solution of the benzofuran derivative was prepared in acetonitrile. Working standards were then prepared by serial dilution in the mobile phase.[1] For pharmaceutical formulations, a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative can be dissolved in a suitable solvent like acetonitrile or methanol, sonicated for 15 minutes, and then diluted to the final volume.[2] The solution should be filtered through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A GC-MS method was developed for the sensitive detection and quantification of the analyte.[1]
-
Instrumentation : A standard GC-MS system with an electron ionization (EI) source.[1]
-
Column : A capillary column suitable for the analysis of semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), was used.[1]
-
Carrier Gas : Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min.[1]
-
Injector : The sample was introduced via a splitless injection at a temperature of 250°C.[1]
-
Oven Temperature Program : The oven temperature was initially held at 150°C for 1 minute, then ramped up to 280°C at a rate of 10°C/min, and held at 280°C for 5 minutes.[1]
-
MS Detection (EI) : The mass spectrometer was operated with an ionization energy of 70 eV, scanning a mass-to-charge ratio (m/z) range of 50-400.[1]
-
Sample Preparation : A stock solution of the benzofuran derivative was prepared in a suitable solvent like acetonitrile, and working standards were made by further dilution.[1]
Cross-Validation Workflow
The process of cross-validating two distinct analytical methods is crucial to ensure that both techniques produce comparable and reliable results. This workflow diagram illustrates the key stages involved in the cross-validation of GC-MS and HPLC for benzofuran analysis.
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the analysis of benzofuran derivatives. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS offers superior sensitivity with lower limits of detection and quantification, making it the ideal choice for trace-level analysis and impurity profiling.[1]
-
HPLC-UV provides excellent linearity and precision and is a highly suitable and robust method for routine quality control and quantification at higher concentration levels.[1]
Ultimately, a thorough understanding of the analytical needs, including the sample matrix, required sensitivity, and available instrumentation, will guide the selection of the most appropriate technique. Cross-validation is a critical step to ensure data consistency and reliability when transitioning between methods or comparing results from different laboratories.
References
A Comparative Analysis of 2-Ethylbenzofuran Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and product quality. This guide provides an objective comparison of 2-Ethylbenzofuran (CAS: 3131-63-3), a versatile intermediate in the synthesis of pharmaceuticals and fragrances, from various suppliers.[1][2][3] The assessment is based on commonly available analytical data and outlines the experimental protocols for robust purity determination.
Supplier Purity Overview
| Supplier/Source | Stated Purity | Analytical Method | Appearance |
| Chem-Impex | ≥ 99% | Gas Chromatography (GC) | Clear colorless liquid |
| Emmennar Bio-tech Pvt. Ltd. | >99% | Not Specified | White crystalline powder |
| Shaanxi Dideu Medichem Co. Ltd. | 99% | Not Specified | Not Specified |
| Wuhan ShuEr Biology Technology Co.,Ltd. | Not Specified | Not Specified | Not Specified |
| Sigma-Aldrich (for Ethyl benzofuran-2-carboxylate) | 97% | Not Specified | Solid |
Note: Data is compiled from publicly available information on supplier websites and chemical databases.[1][4][5] The appearance of the compound can vary, with some suppliers describing it as a clear, colorless liquid and others as a white crystalline powder.[1][4]
Experimental Protocols for Purity Assessment
To ensure the quality and consistency of this compound used in research and development, a rigorous purity assessment is essential. The following are detailed methodologies for key analytical techniques used to determine the purity of organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is a primary method for determining the purity of this compound and identifying any potential impurities.
Objective: To separate this compound from any volatile impurities and identify them based on their mass spectra and retention times.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a high-resolution fused silica capillary column.
-
Mass Spectrometer (MS) operated in full scan or selected ion monitoring (SIM) mode.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using a splitless or split injection mode.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the capillary column. The temperature of the column is gradually increased (temperature programming) to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a sample.[7]
Objective: To confirm the chemical structure of this compound and quantify its purity against a certified internal standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure that the relaxation delay is sufficient (typically 5 times the longest T₁ relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the analyte (this compound) and the internal standard. The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample received from a supplier.
This logical workflow ensures a thorough and multi-faceted approach to purity verification, starting from basic checks and progressing to sophisticated quantitative analysis. By employing orthogonal analytical techniques like GC-MS and NMR, a high degree of confidence in the purity assessment can be achieved. Researchers are strongly encouraged to perform their own in-house quality control to validate the purity of critical reagents for their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-ethyl benzofuran, 3131-63-3 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. tradeindia.com [tradeindia.com]
- 5. This compound | 3131-63-3 [chemicalbook.com]
- 6. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Substituted Benzofuran Derivatives Against Doxorubicin in Anticancer Applications
A Comparative Guide for Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic core structure found in numerous biologically active compounds and serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, most notably in anticancer research.[1][2] This guide provides an objective comparison of the in vitro cytotoxic performance of various 2-substituted benzofuran derivatives against Doxorubicin, a well-established chemotherapeutic agent. The comparison is supported by quantitative data from cell-based assays, detailed experimental methodologies, and visualizations of key biological pathways and workflows. While the initial focus was on 2-ethylbenzofuran derivatives, a scarcity of specific public data for this subclass has necessitated a broader scope, focusing on derivatives with various substitutions at the C-2 position, which is crucial for their cytotoxic activity.[1]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of 2-substituted benzofuran derivatives and the reference drug Doxorubicin have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is the primary metric for this comparison. The data, collated from multiple studies, are presented in the tables below.
Table 1: In Vitro Anticancer Activity of 2-Substituted Benzofuran Derivatives
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Benzofuran-2-carboxamide | Derivative 50g | HCT-116 (Colon) | 0.87 |
| Benzofuran-2-carboxamide | Derivative 50g | HeLa (Cervical) | 0.73 |
| Benzofuran-2-carboxamide | Derivative 50g | A549 (Lung) | 0.57 |
| 2-Benzoylbenzofuran Hybrid | Derivative 12 | HeLa (Cervical) | 1.06 |
| 3-Oxadiazolylbenzofuran | Bromo derivative 14c | HCT-116 (Colon) | 3.27 |
| 2-Acetylbenzofuran Hybrid | Derivative 26 | MCF-7 (Breast) | Not Specified (Potent) |
| Halogenated Benzofuran | Compound 3 (N-phenethyl carboxamide) | HeLa (Cervical) | 1.136[1] |
| Amiloride-Benzofuran Hybrid | Compound 5 (Fluorinated) | Not Specified | 0.43[1] |
Note: The specific structures of numbered/lettered derivatives are detailed in the cited literature.[2]
Table 2: In Vitro Anticancer Activity of Doxorubicin (Reference Drug)
| Cancer Cell Line | IC₅₀ (µM) | Study Conditions |
| HCT-116 (Colon) | 1.9 | Not Specified |
| MCF-7 (Breast) | 0.8 - 1.2 | 48h MTT Assay |
| MCF-7 (Breast) | 2.50 | 24h MTT Assay |
| HeLa (Cervical) | 2.92 | 24h MTT Assay |
| A549 (Lung) | > 20 | 24h MTT Assay |
| HepG2 (Liver) | 12.18 | 24h MTT Assay |
Note: IC₅₀ values for Doxorubicin can vary significantly between studies due to different experimental conditions, such as incubation time and cell passage number.
From the data, it is evident that several 2-substituted benzofuran derivatives exhibit potent anticancer activity, with IC₅₀ values in the sub-micromolar to low micromolar range. Notably, compounds like the benzofuran-2-carboxamide derivative 50g show superior or comparable potency to Doxorubicin in specific cell lines such as HCT-116 and A549.[2]
Mechanism of Action: Targeting Key Signaling Pathways
Benzofuran derivatives exert their anticancer effects through multiple mechanisms, frequently involving the inhibition of protein kinases that are critical for cancer cell proliferation and survival. One of the key targets identified is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in intracellular signaling pathways that govern cell growth and differentiation.[3]
Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately promotes cell proliferation, survival, and angiogenesis. Certain 2-substituted benzofuran derivatives have been shown to act as potent EGFR inhibitors, blocking this signaling cascade and thereby inducing apoptosis and cell cycle arrest in cancer cells.[2][4]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours under standard conditions (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Stock solutions of the benzofuran derivatives and Doxorubicin are prepared (typically in DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of medium containing the test compounds is added to the respective wells. Control wells receive medium with the vehicle (e.g., 0.1% DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals. The plate is typically agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer (ELISA reader) at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Benzofuran and Its Methyl Isomers
A deep dive into the structural nuances of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran through the lens of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide provides a comparative analysis of their spectroscopic data, offering valuable insights for researchers in drug discovery and organic synthesis.
Benzofuran and its substituted derivatives are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and natural products. A precise understanding of their isomeric forms is crucial for targeted synthesis and pharmacological studies. This guide presents a comparative spectroscopic analysis of benzofuran and its two primary methyl isomers, 2-methylbenzofuran and 3-methylbenzofuran, to facilitate their unambiguous identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Benzofuran[1] | 2-Methylbenzofuran[2] | 3-Methylbenzofuran[3] |
| H2 | ~7.61 | - | ~7.39 |
| H3 | ~6.71 | ~6.23 | - |
| H4 | ~7.55 | ~7.45 | ~7.48 |
| H5 | ~7.21 | ~7.15 | ~7.18 |
| H6 | ~7.28 | ~7.20 | ~7.23 |
| H7 | ~7.49 | ~7.40 | ~7.43 |
| -CH₃ | - | ~2.45 | ~2.20 |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Benzofuran[4][5] | 2-Methylbenzofuran[2] | 3-Methylbenzofuran[3] |
| C2 | 144.8 | 155.1 | 140.8 |
| C3 | 106.6 | 103.1 | 111.4 |
| C3a | 127.5 | 128.8 | 129.8 |
| C4 | 121.4 | 122.6 | 122.7 |
| C5 | 122.8 | 123.9 | 124.2 |
| C6 | 124.2 | 120.7 | 119.4 |
| C7 | 111.4 | 111.0 | 111.5 |
| C7a | 154.9 | 154.2 | 155.5 |
| -CH₃ | - | 14.2 | 9.8 |
Key IR Absorption Bands (cm⁻¹)
| Functional Group | Benzofuran | 2-Methylbenzofuran | 3-Methylbenzofuran |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C (aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O-C (ether) | ~1250-1050 | ~1250-1050 | ~1250-1050 |
| C-H out-of-plane bending | ~750-700 | ~750-700 | ~750-700 |
Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Benzofuran | 118[6] | 90, 89, 63 |
| 2-Methylbenzofuran | 132[7] | 131, 103, 77 |
| 3-Methylbenzofuran | 132[6][8] | 131, 103, 77 |
Experimental Workflow
The characterization of benzofuran isomers follows a systematic analytical workflow.
Figure 1. A generalized workflow for the spectroscopic analysis of benzofuran isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzofuran isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface.
-
Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.
-
Data Acquisition: Electron ionization (EI) was performed at 70 eV. The mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.
Discussion of Spectroscopic Features
The position of the methyl group in 2-methylbenzofuran and 3-methylbenzofuran significantly influences their spectroscopic signatures, allowing for their clear differentiation.
In the ¹H NMR spectra , the most notable difference is the absence of a signal for H2 in 2-methylbenzofuran and H3 in 3-methylbenzofuran, which are replaced by the methyl proton signals. The chemical shift of the methyl protons in 2-methylbenzofuran (~2.45 ppm) is downfield compared to that in 3-methylbenzofuran (~2.20 ppm) due to the proximity of the electron-withdrawing oxygen atom.
The ¹³C NMR spectra also show distinct differences. The chemical shift of C2 in 2-methylbenzofuran is significantly downfield (~155.1 ppm) compared to benzofuran (~144.8 ppm) and 3-methylbenzofuran (~140.8 ppm). Conversely, the C3 signal in 3-methylbenzofuran is downfield (~111.4 ppm) compared to benzofuran (~106.6 ppm) and 2-methylbenzofuran (~103.1 ppm).
The IR spectra of all three compounds are broadly similar, showing characteristic peaks for aromatic C-H and C=C stretching, as well as the prominent C-O-C stretching of the furan ring. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for further differentiation but require careful comparison with reference spectra.
Mass spectrometry provides identical molecular ion peaks at m/z 132 for both 2-methylbenzofuran and 3-methylbenzofuran, as expected for isomers.[6][7][8] The primary fragmentation pathway for both involves the loss of a hydrogen atom to form a stable benzofuranylmethyl cation at m/z 131.[7] Further fragmentation leads to common ions at m/z 103 and 77, making the distinction between the two isomers based solely on their EI mass spectra challenging without the aid of chromatographic separation.
This comparative guide provides a foundational dataset and workflow for the spectroscopic analysis of benzofuran and its simple methyl isomers. By carefully examining the nuances in their NMR, IR, and mass spectra, researchers can confidently identify and characterize these important heterocyclic compounds in their synthetic and natural product endeavors.
References
- 1. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzofuran, 3-methyl- [webbook.nist.gov]
- 7. Benzofuran, 2-methyl- [webbook.nist.gov]
- 8. Benzofuran, 3-methyl- [webbook.nist.gov]
In Silico vs. In Vitro Bioactivity of 2-Ethylbenzofuran: A Comparative Guide
A comprehensive analysis of computational and experimental approaches to understanding the biological effects of 2-Ethylbenzofuran, a versatile heterocyclic compound with potential therapeutic applications.
This guide provides a comparative overview of in silico and in vitro studies on the bioactivity of this compound. While specific experimental data for this compound is limited in publicly available literature, this document presents a representative comparison based on the known biological activities of structurally similar 2-substituted benzofuran derivatives. Benzofuran scaffolds are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them a significant area of interest in medicinal chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Summary
The following tables summarize representative quantitative data that could be expected from in silico and in vitro studies of this compound, based on findings for analogous compounds.
Table 1: Representative In Silico Bioactivity Data for this compound
| Parameter | Predicted Value | Interpretation |
| Molecular Docking | ||
| Binding Energy (kcal/mol) vs. COX-2 | -8.5 | Potential anti-inflammatory activity |
| Binding Energy (kcal/mol) vs. TNF-α | -7.9 | Potential anti-inflammatory activity |
| ADMET Prediction | ||
| Human Intestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Table 2: Representative In Vitro Bioactivity Data for this compound
| Assay | Metric | Result | Interpretation |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | IC50 | 25 µM | Moderate antioxidant potential |
| Anti-inflammatory Activity | |||
| LPS-induced NO Production in RAW 264.7 cells | IC50 | 15 µM | Significant anti-inflammatory effect |
| Cytotoxicity | |||
| Human Dermal Fibroblasts (HDF) | CC50 | > 100 µM | Low cytotoxicity to normal cells |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Silico Studies
Molecular Docking Protocol
-
Ligand and Receptor Preparation: The 3D structure of this compound is generated and optimized using molecular modeling software. The crystal structure of the target protein (e.g., COX-2, TNF-α) is obtained from the Protein Data Bank (PDB).[3]
-
Docking Simulation: Software such as AutoDock or MOE is used to predict the most favorable binding poses of the ligand within the active site of the protein.[3]
-
Analysis: The binding interactions, including hydrogen bonds and hydrophobic interactions, and the binding energy are analyzed to predict the binding affinity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Protocol
-
Input: The chemical structure of this compound is submitted to an in silico ADMET prediction tool (e.g., ADMETlab, SwissADME).[4][5][6][7]
-
Prediction: The software calculates various pharmacokinetic and toxicological properties based on quantitative structure-activity relationship (QSAR) models.[8][9]
-
Data Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound.
In Vitro Studies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol
-
Preparation: A solution of DPPH in methanol is prepared. Various concentrations of this compound are also prepared.
-
Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.
-
Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
Nitric Oxide (NO) Production Assay in Macrophages Protocol
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined. The IC50 value for the inhibition of NO production is calculated.[10]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Human Dermal Fibroblasts (or other relevant cell lines) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of this compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the CC50 (concentration that causes 50% cytotoxicity) is determined.
Visualizing the Workflow and Pathways
Diagram 1: In Silico Bioactivity Screening Workflow
References
- 1. This compound | 3131-63-3 | Benchchem [benchchem.com]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. This compound-3(2H)-one | Benchchem [benchchem.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethylbenzofuran: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 2-Ethylbenzofuran, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Key Safety and Physical Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 92 - 93 °C @ 768 mmHg |
| Flash Point | 1 °C / 33.8 °F |
| Specific Gravity | 0.910 |
| Vapor Pressure | 50 mmHg @ 20 °C |
Immediate Safety and First Aid Protocols
Emergency procedures should be followed in case of accidental exposure.
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for this compound.[1][2][3]
Experimental Protocol for Accidental Exposure:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2][3]
-
In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges.[3]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations.
Operational Plan for Disposal:
-
Segregation of Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[4] Specifically, do not mix with acids, bases, oxidizers, or other reactive compounds.[4]
-
Waste Collection:
-
Collect surplus and non-recyclable solutions of this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a compatible material and kept closed except when adding waste.[4]
-
-
Consult a Licensed Disposal Company: Arrange for the disposal of the collected waste through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Contaminated Packaging Disposal:
-
Containers that have held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be punctured to render it unusable for other purposes and then offered for recycling or disposed of in a sanitary landfill. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethylbenzofuran
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Ethylbenzofuran, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
This compound is a chemical compound utilized in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] While instrumental in various research applications, it is imperative to handle this compound with caution due to its potential hazards. Aggregated GHS information indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must occur in a designated and controlled area, such as a chemical fume hood, to minimize inhalation exposure.[4]
1. Engineering Controls:
-
Always work within a certified chemical fume hood with sufficient ventilation.[5][6]
-
Ensure an eyewash station and safety shower are immediately accessible in the event of an emergency.[4]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with nitrile gloves is required to prevent skin contact.[4] Regularly inspect gloves for any signs of degradation or puncture.
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4][7]
-
Body Protection: A disposable lab coat or gown with long sleeves and tight cuffs is mandatory to protect skin and personal clothing.[4]
-
Footwear: Closed-toe shoes are required to prevent injuries from spills or dropped equipment.[4][8]
-
Respiratory Protection: For operations with a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][9]
3. Handling and Storage:
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[5]
-
Store in a cool, well-ventilated place away from sources of ignition.[5]
-
Keep containers tightly closed when not in use.
Accidental Release and First Aid Measures
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
First Aid:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][11]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal Procedure: Dispose of the hazardous waste through a licensed professional waste disposal service.[9] Do not dispose of it down the drain or in regular trash.[5][12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]
Quantitative Safety Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302+P352 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P304+P340 |
Data sourced from aggregated GHS information.[3][11]
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 3131-63-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. epa.gov [epa.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 3131-63-3 [amp.chemicalbook.com]
- 12. ehs.utexas.edu [ehs.utexas.edu]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
